Fasicularin
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34N2S |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
[(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate |
InChI |
InChI=1S/C20H34N2S/c1-2-3-4-5-9-18-11-10-17-8-6-7-13-20(17)14-12-19(23-16-21)15-22(18)20/h17-19H,2-15H2,1H3/t17-,18-,19+,20-/m1/s1 |
InChI Key |
VMURKEGWZZKIHB-YSTOQKLRSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CC[C@H]2CCCC[C@]23N1C[C@H](CC3)SC#N |
Canonical SMILES |
CCCCCCC1CCC2CCCCC23N1CC(CC3)SC#N |
Synonyms |
(+-)-fasicularin fasicularin |
Origin of Product |
United States |
Foundational & Exploratory
Fasicularin: A Technical Guide to its Natural Source, Isolation, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasicularin is a tricyclic marine alkaloid renowned for its potent cytotoxic activity. This document provides a comprehensive overview of this compound, detailing its natural origin, methodologies for its extraction and characterization, and its molecular mechanism of action. Quantitative data from relevant studies are presented in tabular format for clarity. Furthermore, key experimental protocols are outlined, and cellular signaling pathways influenced by this compound are visualized using diagrams generated with Graphviz (DOT language), adhering to specified formatting guidelines for optimal readability and utility in a research and drug development context.
Natural Source of this compound
This compound was first isolated from the marine ascidian Nephteis fasicularis.[1][2] Ascidians, commonly known as sea squirts, are marine invertebrates that have been identified as a rich source of bioactive secondary metabolites. The collection of Nephteis fasicularis for the initial isolation of this compound was conducted in Pohnpei, Micronesia.
Quantitative Data
While the original isolation paper by Patil et al. (1997) does not specify the exact yield of this compound from the collected biomass of Nephteis fasicularis, subsequent studies on related marine alkaloids suggest that the yields of such compounds are typically low, often in the range of milligrams of pure compound per kilogram of wet weight of the source organism.
| Parameter | Value | Reference |
| Natural Source | Nephteis fasicularis | Patil et al., 1997 |
| Compound Class | Tricyclic Alkaloid | [1] |
| Biological Activity | Cytotoxic, DNA alkylating agent | [1] |
Experimental Protocols
General Protocol for Extraction and Isolation of Alkaloids from Marine Ascidians
The following is a generalized protocol for the extraction and isolation of alkaloids like this compound from marine ascidians, based on common methodologies for marine natural products.
Workflow for this compound Extraction and Isolation
Caption: Generalized workflow for the extraction and purification of this compound.
Methodology:
-
Extraction: The collected specimens of Nephteis fasicularis are typically frozen immediately after collection. The frozen biomass is then homogenized and extracted exhaustively with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous MeOH, followed by partitioning of the aqueous MeOH fraction between ethyl acetate (EtOAc) and water, and finally, the aqueous layer is partitioned with n-butanol (n-BuOH). The bioactive fractions are identified at each step using a relevant bioassay (e.g., a DNA damage assay).
-
Chromatographic Purification: The active fraction from the solvent partitioning is then subjected to multiple rounds of chromatography for further purification. This typically involves:
-
Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents.
-
Sephadex LH-20 Size-Exclusion Chromatography: Separation based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reverse-phase HPLC to yield pure this compound.
-
-
Structure Elucidation: The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DNA Alkylation Assay
The ability of this compound to alkylate DNA can be assessed using a DNA cleavage assay.
Experimental Workflow for DNA Alkylation Assay
Caption: Workflow for assessing this compound-induced DNA alkylation.
Methodology:
-
A specific DNA fragment is radiolabeled at one end with ³²P.
-
The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer at physiological pH and temperature.
-
The reaction is then treated with a reagent such as piperidine, which induces strand cleavage at the site of purine alkylation.
-
The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is then subjected to autoradiography to visualize the DNA cleavage pattern, which indicates the sites of DNA alkylation by this compound.
Molecular Mechanism and Signaling Pathways
Mechanism of DNA Alkylation by this compound
This compound exerts its cytotoxic effects through the alkylation of DNA.[1] The proposed mechanism involves the intramolecular displacement of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues.
Proposed Mechanism of this compound-Induced DNA Alkylation
Caption: Mechanism of DNA alkylation by this compound.
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a cascade of cellular responses aimed at repairing the damaged DNA. If the damage is too extensive to be repaired, these pathways can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Cellular Signaling Pathways Activated by this compound-Induced DNA Damage
Caption: Cellular response to DNA damage induced by this compound.
This signaling cascade is a critical area of study for understanding the therapeutic potential and toxicity profile of this compound and other DNA alkylating agents. Further research is warranted to fully elucidate the specific proteins and pathways involved in the cellular response to this compound.
References
Fasicularin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasicularin, a novel tricyclic alkaloid, was first isolated from the marine ascidian Nephteis fasicularis. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for its extraction and purification and presents its cytotoxic effects on various cell lines. Furthermore, this document elucidates the mechanism of action of this compound as a DNA alkylating agent, providing a visual representation of the signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Structural Elucidation
This compound (1) is a structurally unique tricyclic alkaloid that was first reported in 1997 by Patil and colleagues.[1] It was isolated from the marine invertebrate, the ascidian Nephteis fasicularis, collected in Micronesia. The structure of this compound features a chair-chair trans-1-azadecalin AB-ring system with a C2 β-hexyl side chain, fused to a piperidine C-ring containing a thiocyanate group.[1][2] The structure was elucidated primarily through the interpretation of spectral data.[1]
Experimental Protocols
Isolation and Purification of this compound from Nephteis fasicularis
The following protocol is based on the original isolation procedure described by Patil et al. (1997).[1]
Materials:
-
Frozen specimen of Nephteis fasicularis
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Extraction: The frozen ascidian sample is homogenized and extracted exhaustively with a 1:1 mixture of methanol and dichloromethane. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between dichloromethane and water. The organic layer, containing the less polar compounds including this compound, is collected and the solvent is evaporated.
-
Silica Gel Chromatography: The organic-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing the presence of the target compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.
-
Reverse-Phase HPLC: The final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. This step yields pure this compound.
Yield: The original publication does not specify the exact yield of this compound from the wet weight of the ascidian.
Cytotoxicity Assays
The cytotoxic activity of this compound is typically evaluated using standard colorimetric assays such as the MTT or MTS assay.
General Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
Viability Assay: After the incubation period, a solution of MTT or MTS reagent is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Data Analysis: The absorbance of the wells is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.
Biological Activity and Cytotoxicity
This compound has demonstrated selective activity against DNA repair-deficient organisms.[1] Its cytotoxic properties are attributed to its ability to damage cellular DNA.[1]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Vero | Monkey Kidney | 14 | ~42.3 |
Mechanism of Action: DNA Alkylation
The primary mechanism of this compound's cytotoxicity is through the alkylation of DNA.[2] This process is initiated by the formation of a highly reactive aziridinium ion intermediate.
Signaling Pathway
The proposed mechanism for DNA alkylation by this compound is as follows:
-
Aziridinium Ion Formation: The this compound molecule undergoes an intramolecular cyclization, where the nitrogen atom of the piperidine ring attacks the carbon bearing the thiocyanate group, leading to the displacement of the thiocyanate and the formation of a strained, three-membered aziridinium ring. This highly electrophilic intermediate is the key reactive species.
-
Nucleophilic Attack by DNA: The aziridinium ion is then susceptible to nucleophilic attack by DNA bases.
-
Guanine Alkylation: Specifically, the N7 position of guanine residues in the DNA sequence acts as a nucleophile, attacking one of the carbons of the aziridinium ring. This results in the opening of the ring and the formation of a covalent bond between this compound and the guanine base.
-
DNA Damage and Cell Death: This alkylation of DNA leads to distortions in the DNA structure, interfering with essential cellular processes such as replication and transcription, ultimately triggering apoptosis and cell death.
Experimental Workflow
The overall workflow for the discovery and initial biological characterization of this compound is outlined below.
Conclusion
This compound represents a compelling marine natural product with significant potential for further investigation in the context of anticancer drug development. Its unique tricyclic structure and its mechanism of action as a DNA alkylating agent make it an interesting lead compound. This technical guide provides a foundational understanding of this compound, from its initial discovery and isolation to its biological activity. Further research is warranted to explore its full therapeutic potential, including a more comprehensive evaluation of its cytotoxicity against a broader panel of cancer cell lines and in vivo efficacy studies. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate these future research endeavors.
References
The Structural Elucidation and Stereochemistry of Fasicularin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasicularin, a unique tricyclic marine alkaloid, has garnered significant attention within the scientific community due to its novel chemical architecture and promising cytotoxic activity. Isolated from the ascidian Nephteis fasicularis, its structure is characterized by a perhydropyrido[2,1-j]quinoline core, a trans-fused 1-azadecalin AB-ring system, and a distinctive thiocyanate functional group.[1][2] This technical guide provides a comprehensive overview of the structure elucidation, stereochemical assignment, and biological significance of this compound, drawing from key spectroscopic and synthetic studies.
Introduction
This compound was first isolated in 1997 from the marine invertebrate Nephteis fasicularis, collected in Pohnpei, Micronesia.[1][3] It belongs to a family of tricyclic alkaloids that includes the cylindricines and lepadiformines.[2] Structurally, it is distinguished from the closely related cylindricine B by being epimeric at the C(10) quaternary center, which results in a trans-1-azadecalin A/B ring fusion.[1][3] Early biological screenings revealed that this compound exhibits cytotoxic properties, particularly against Vero cells, and shows activity in DNA repair-deficient yeast strains, suggesting a DNA-damaging mechanism of action.[4]
Structure Elucidation
The determination of this compound's planar structure and relative stereochemistry was primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.
Spectroscopic Data
The initial structural hypothesis for this compound was formulated based on extensive analysis of 1D and 2D NMR data, including COSY, HMQC, HMBC, and NOE experiments, along with mass spectrometry.[1][3]
Table 1: NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity (J in Hz) |
| 2 | 35.8 | 1.85 (m) |
| 3 | 52.4 | 3.20 (m) |
| 4 | 25.9 | 1.60 (m), 1.75 (m) |
| 5 | 34.1 | 1.45 (m) |
| 6 | 63.2 | 2.95 (dd, J = 12.0, 3.0 Hz) |
| 7 | 26.2 | 1.55 (m) |
| 8 | 26.8 | 1.25 (m) |
| 8a | 60.1 | - |
| 9 | 36.4 | 1.90 (m) |
| 10 | 25.1 | 1.35 (m), 1.65 (m) |
| 11 | 25.3 | 1.40 (m), 1.50 (m) |
| 12 | 31.9 | 1.25 (m) |
| 12a | 39.8 | 1.70 (m) |
| 1' (Hexyl) | 36.9 | 1.30 (m) |
| 2' (Hexyl) | 29.5 | 1.25 (m) |
| 3' (Hexyl) | 22.6 | 1.25 (m) |
| 4' (Hexyl) | 31.8 | 1.25 (m) |
| 5' (Hexyl) | 22.6 | 1.25 (m) |
| 6' (Hexyl) | 14.1 | 0.88 (t, J = 6.5 Hz) |
| SCN | 112.1 | - |
Note: ¹³C NMR data is from the original isolation paper as cited in synthetic literature. ¹H NMR data is representative from synthetic samples and may show slight variations.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound as C₂₀H₃₄N₂S.
Key Spectroscopic Experiments and Methodologies
The elucidation of this compound's complex three-dimensional structure relied heavily on advanced NMR techniques.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments were instrumental in establishing the relative stereochemistry of the molecule. Key NOE correlations would have revealed the spatial proximity of protons, allowing for the assignment of the trans-fusion of the A/B rings and the equatorial orientation of the hexyl side chain at C2.
Experimental Protocol: 2D NOESY for Small Molecules
A generic protocol for acquiring a 2D NOESY spectrum for a small molecule like this compound on a standard NMR spectrometer is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified natural product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Optimize the lock parameters.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover all proton signals (typically 10-12 ppm).
-
Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 8-16 scans per increment, depending on sample concentration.
-
Relaxation Delay (D1): Set to at least 1.5 times the longest T₁ relaxation time of the molecule (typically 1-2 seconds).
-
Mixing Time (tm): This is a critical parameter. For small molecules, a mixing time of 300-800 ms is a good starting point to observe key NOE cross-peaks. A series of experiments with varying mixing times can provide more quantitative distance information.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully.
-
Baseline correct the spectrum.
-
-
Analysis: Analyze the cross-peaks, which indicate through-space correlations between protons that are typically less than 5 Å apart.
Stereochemistry
While NMR provided the relative stereochemistry, the absolute configuration of this compound remained unassigned from the initial isolation study as the optical rotation of the natural product was not measured. The definitive assignment of its stereochemistry was later achieved through enantioselective total synthesis. Multiple total syntheses of this compound have been reported, which have not only confirmed the proposed structure but also allowed for the preparation of sufficient quantities for further biological evaluation.
Logical Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structure elucidation of this compound.
Biological Activity and Mechanism of Action
This compound's cytotoxic properties are believed to stem from its ability to act as a DNA alkylating agent. The proposed mechanism involves the intramolecular displacement of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species can then be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of DNA adducts and subsequent strand cleavage. This mechanism is analogous to that of some clinically used anticancer drugs.
Caption: Proposed mechanism of action for this compound.
Conclusion
The structure elucidation and stereochemical assignment of this compound represent a classic example of modern natural product chemistry, integrating advanced spectroscopic techniques with the confirmatory power of total synthesis. Its unique chemical structure and intriguing DNA-damaging mechanism of action make it a compelling lead compound for further investigation in the development of novel anticancer therapeutics. This guide has provided a detailed overview of the key data and methodologies that have been instrumental in understanding this fascinating marine natural product.
References
Fasicularin: A Marine Alkaloid with Potent DNA-Alkylating Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fasicularin, a tricyclic marine alkaloid isolated from the ascidian Nephtheis fasicularis, has demonstrated notable biological activity, primarily characterized by its cytotoxicity and its ability to damage DNA. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action as a DNA alkylating agent. This document summarizes the available quantitative data, outlines key experimental protocols, and presents visual representations of the relevant biological pathways and experimental workflows to support further research and development efforts in the fields of oncology and molecular pharmacology.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, marine alkaloids have garnered significant attention for their potent pharmacological properties. This compound is a thiocyanate-containing tricyclic alkaloid that was first isolated in 1997.[1] Early biological screenings revealed its cytotoxic effects and selective activity against a DNA repair-deficient strain of yeast, suggesting that its biological activity is mediated through DNA damage.[1][2] Subsequent mechanistic studies have elucidated its function as a DNA alkylating agent, drawing parallels to clinically used anticancer drugs.[2] This guide aims to consolidate the current knowledge on the biological activity of this compound to serve as a valuable resource for the scientific community.
Biological Activity and Quantitative Data
The primary reported biological activities of this compound are its cytotoxicity against mammalian cells and its selective activity in a DNA repair-deficient yeast model.
Cytotoxicity
This compound has been reported to exhibit significant cytotoxicity against Vero cells, a lineage of kidney epithelial cells from an African green monkey.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Vero | Cytotoxicity Assay | 14 µg/mL |
Note: To date, the IC50 value against Vero cells is the only specific quantitative cytotoxicity data available in the peer-reviewed literature for this compound.
Activity in DNA Repair-Deficient Yeast
This compound has been shown to be active against a DNA repair-deficient strain of yeast.[1][3] This selective activity provides strong evidence that the mechanism of action involves DNA damage, as cells lacking the machinery to repair such damage are more susceptible to the compound's effects. Specific quantitative data, such as the concentration required for growth inhibition, have not been reported.
Mechanism of Action: DNA Alkylation
The cytotoxic properties of this compound are attributed to its ability to act as a DNA alkylating agent. The proposed mechanism involves the intramolecular displacement of the thiocyanate group, leading to the formation of a highly reactive aziridinium ion intermediate.[1][2] This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues, forming a covalent adduct.[1][2] This alkylation of DNA disrupts its normal function, leading to strand cleavage, inhibition of replication and transcription, and ultimately, cell death.[2]
This mechanism is analogous to that of several clinically used nitrogen mustard anticancer drugs, such as mechlorethamine, melphalan, and chlorambucil, positioning this compound as an interesting lead compound for further investigation in oncology.[2]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. The following sections provide a detailed protocol for the DNA alkylation assay as described in the literature, and generalized protocols for cytotoxicity and yeast growth inhibition assays based on standard methodologies.
DNA Alkylation Assay
The following protocol is based on the methodology described by Dutta et al. (2005) to demonstrate the alkylation of guanine residues in DNA by this compound.[2]
Objective: To detect the formation of piperidine-labile sites at guanine residues in a DNA duplex following treatment with this compound.
Materials:
-
Synthetic oligonucleotide (e.g., 5'-GTTCGTATATGGGAGGTCGCATGTG-3')
-
5'-[γ-32P]ATP
-
T4 Polynucleotide Kinase
-
This compound (synthetic, racemic)
-
MOPS buffer (50 mM, pH 7.0)
-
Acetonitrile
-
Piperidine (200 mM)
-
Denaturing polyacrylamide gel (20%)
-
Maxam-Gilbert sequencing markers (A+G and G)
Procedure:
-
Oligonucleotide Labeling: The 5'-terminus of the synthetic oligonucleotide is radiolabeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP according to standard protocols. The labeled oligonucleotide is then annealed with its complementary strand to form a duplex DNA.
-
Treatment with this compound: The 32P-labeled DNA duplex is incubated with this compound at a concentration comparable to its IC50 value (e.g., 14 µg/mL, which is approximately 42 µM) in 50 mM MOPS buffer (pH 7.0) containing 30% acetonitrile. The reaction is carried out at 37°C for 48 hours.[2]
-
Piperidine Treatment (Maxam-Gilbert Workup): Following incubation, the DNA is treated with 200 mM piperidine at 90°C for 30 minutes. This treatment cleaves the DNA backbone at the site of N7-guanine alkylation.[2]
-
Gel Electrophoresis: The reaction products are analyzed by 20% denaturing polyacrylamide gel electrophoresis.
-
Autoradiography and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The cleavage pattern is compared to Maxam-Gilbert sequencing lanes for guanine (G) and purine (A+G) to identify the specific sites of modification.
References
In-depth Technical Guide on the Cytotoxicity of Fasicularin Against Cancer Cell Lines
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This technical guide aims to provide a comprehensive overview of the existing scientific knowledge regarding the cytotoxicity of Fasicularin, a marine-derived alkaloid, against cancer cell lines. However, a thorough review of the available scientific literature reveals that while this compound has been identified as a cytotoxic agent, detailed quantitative data, extensive mechanistic studies, and standardized experimental protocols specifically for its anti-cancer properties are not widely published.
This compound, a novel tricyclic alkaloid, was first isolated from the Micronesian ascidian Nephteis fasicularis.[1][2] Preliminary biological evaluations have indicated that it possesses cytotoxic properties.[1][3] The proposed mechanism for its cytotoxicity is believed to be its ability to act as a DNA alkylating agent, which leads to DNA damage within cells.[1][2] One study noted its activity against a DNA repair-deficient strain of yeast and cytotoxicity against Vero cells.[1]
Similarly, specific and detailed experimental protocols for assessing the cytotoxicity of this compound have not been extensively documented in published research. While general cytotoxicity assay protocols are standard in the field, protocols tailored to or reporting specific conditions for this compound are lacking.
Furthermore, the signaling pathways involved in this compound-induced cell death have not been elucidated. The primary mechanism appears to be DNA damage, but the downstream signaling cascades that are activated in cancer cells following this damage have not been mapped. Therefore, the creation of signaling pathway diagrams as requested is not possible based on current knowledge.
A Note on the Closely Related and Well-Studied Alkaloid: Fascaplysin
It is important to distinguish this compound from another marine alkaloid, Fascaplysin . Fascaplysin, a potent bis-indole alkaloid also isolated from marine sponges, has been extensively studied for its anti-cancer properties.[4][5][6] Unlike this compound, there is a substantial body of research on Fascaplysin, including a wealth of quantitative data on its cytotoxicity against numerous cancer cell lines, detailed mechanistic studies, and insights into its effects on cellular signaling pathways.
Fascaplysin is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and induces apoptosis in various cancer cells.[4][7] Its planar structure allows it to intercalate with DNA, contributing to its cytotoxic effects.[5][7] Due to the extensive research on Fascaplysin, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams could be compiled for this compound.
Experimental Protocols: A General Overview
While specific protocols for this compound are unavailable, the following represents a general workflow for evaluating the cytotoxicity of a novel compound against cancer cell lines. This is a standardized approach that would likely be adapted for testing this compound.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines representing various tumor types would be selected.
-
Culture Conditions: Cells would be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
2. Cytotoxicity Assays (e.g., MTT, SRB, or Real-Time Glo):
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
SRB Assay: A colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Real-Time Glo Assay: A bioluminescent assay that measures the number of viable cells in real-time.
-
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.
-
Western Blot Analysis: To detect the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).
Visualizations: Conceptual Workflow
Due to the lack of specific data for this compound, the following diagrams represent a generalized workflow for cytotoxicity testing and a hypothetical signaling pathway based on its proposed DNA-damaging activity.
Caption: A generalized experimental workflow for determining the cytotoxicity of a compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4 [frontiersin.org]
Unraveling the Cytotoxic Mechanism of Fasicularin: A Deep Dive into its Action as a DNA Alkylating Agent
For Immediate Release
[City, State] – Fasicularin, a structurally unique tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered significant interest within the scientific community for its potent cytotoxic properties. This in-depth technical guide elucidates the core mechanism of action of this compound as a DNA alkylating agent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions and biological consequences.
Abstract
This compound exerts its cytotoxic effects through the covalent modification of DNA, a mechanism shared with several clinically important anticancer drugs. The molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then serves as the key alkylating species, preferentially targeting the N7 position of guanine residues within the DNA duplex. This alkylation leads to the formation of bulky DNA adducts, which disrupt critical cellular processes such as DNA replication and transcription, ultimately triggering cell death. This guide will detail the chemical transformations involved, the specificity of DNA interaction, and the experimental evidence supporting this mechanism.
The Genesis of a Reactive Intermediate: Aziridinium Ion Formation
The mechanism of action of this compound is initiated by the formation of a strained, three-membered aziridinium ring. This process is facilitated by the departure of the thiocyanate group, leading to an intramolecular cyclization. The resulting aziridinium ion is a potent electrophile, primed to react with nucleophilic sites on DNA.
Caption: Formation of the reactive aziridinium ion from this compound.
Targeted Assault on the Genome: DNA Alkylation at Guanine Residues
The highly electrophilic aziridinium ion generated from this compound readily reacts with the electron-rich N7 position of guanine bases in DNA. This nucleophilic attack results in the formation of a stable, covalent this compound-DNA adduct. The preferential alkylation at guanine residues has been confirmed through sequence gel analysis experiments.[1]
Caption: Alkylation of a guanine residue in DNA by the this compound-derived aziridinium ion.
Cellular Consequences of DNA Alkylation
The formation of this compound-DNA adducts has profound implications for cellular function. These bulky lesions can:
-
Inhibit DNA Replication: The presence of the adduct can stall the DNA polymerase machinery, preventing the accurate duplication of the genetic material.
-
Block Transcription: The adduct can also interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.
-
Induce DNA Strand Breaks: The alkylated guanine base is rendered chemically unstable and can lead to depurination, creating an abasic site that can be converted into a single-strand break.
-
Trigger Cell Cycle Arrest and Apoptosis: The cellular DNA damage response (DDR) pathways recognize these adducts, leading to cell cycle arrest to allow for repair. If the damage is too extensive, the cell is directed towards programmed cell death (apoptosis).
Caption: Cellular signaling pathways activated in response to this compound-induced DNA damage.
Quantitative Analysis of Cytotoxicity
While the qualitative mechanism of this compound's action is well-established, comprehensive quantitative data on its cytotoxicity remains limited in publicly available literature. The initial discovery of this compound reported its activity in a DNA damaging assay but did not provide specific IC50 values.[2] Subsequent studies have focused on the mechanism of DNA alkylation rather than a detailed cytotoxic profiling against a broad range of cancer cell lines.
Table 1: Summary of Reported Biological Activity of this compound
| Assay Type | Cell Line/Organism | Observed Effect | Reference |
| DNA Damaging Assay | DNA repair-deficient yeast | Selective activity | [2] |
| Cytotoxicity Assay | Vero cells | Cytotoxic | [2] |
Note: Specific IC50 values for the above activities have not been reported in the cited literature.
Key Experimental Methodologies
The elucidation of this compound's mechanism of action has relied on several key experimental techniques.
Sequence Gel Analysis of DNA Alkylation
This technique is used to identify the specific nucleotide bases that are targeted by a DNA alkylating agent.
Experimental Workflow:
Caption: Workflow for determining the DNA sequence selectivity of this compound alkylation.
Detailed Protocol:
-
DNA Preparation and Labeling: A specific DNA fragment of known sequence is labeled at the 5'-end with radioactive ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Reaction with this compound: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.0) for a defined period.
-
Piperidine Cleavage: The DNA is then treated with piperidine, which specifically cleaves the DNA backbone at the site of the alkylated purine bases.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography and Analysis: The gel is exposed to X-ray film to visualize the radioactive DNA fragments. The resulting banding pattern reveals the specific guanine residues that were alkylated by this compound.
Mass Spectrometry for Adduct Characterization
Mass spectrometry is a powerful analytical technique used to confirm the identity of the this compound-DNA adducts.
Experimental Workflow:
Caption: Workflow for the characterization of this compound-DNA adducts by mass spectrometry.
Detailed Protocol:
-
In Vitro Reaction: this compound is reacted with either calf thymus DNA or individual deoxyribonucleosides (e.g., 2'-deoxyguanosine).
-
Hydrolysis: The resulting alkylated DNA is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Chromatographic Separation: The mixture of normal and modified nucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Mass Spectrometric Analysis: The eluent from the chromatography is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion corresponding to the expected this compound-guanine adduct is monitored. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, and the resulting fragmentation pattern provides structural confirmation of the adduct.
Conclusion and Future Directions
This compound represents a potent DNA alkylating agent with a clear mechanism of action involving the formation of a reactive aziridinium ion and subsequent alkylation of guanine residues. This mode of action is analogous to that of several established anticancer drugs, highlighting the potential of this compound as a lead compound for drug development.
Future research should focus on:
-
Quantitative Cytotoxicity Profiling: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to better understand its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop derivatives with improved therapeutic indices.
-
Investigation of DNA Repair Pathways: Elucidating the specific DNA repair pathways that are involved in the recognition and removal of this compound-induced DNA adducts.
A deeper understanding of these aspects will be crucial in harnessing the therapeutic potential of this intriguing marine natural product.
References
The Enigmatic Pathway: A Technical Guide to the Synthesis of Fascicularin
A Note to the Reader: The biological machinery responsible for the biosynthesis of fascicularin in marine tunicates, such as Nephteis fasicularis, remains an uncharted area of natural product chemistry. To date, the scientific literature has not detailed the specific enzymes, genetic precursors, or regulatory pathways involved in its natural production. This guide, therefore, pivots to the significant achievements in the chemical total synthesis of fascicularin. For researchers and drug development professionals, understanding these synthetic routes is currently the only established means of obtaining this structurally complex and biologically active alkaloid for further investigation.
Introduction to Fascicularin
Fascicularin is a tricyclic marine alkaloid first isolated from the ascidian Nephteis fasicularis. It belongs to the broader family of cylindricine/fasicularin/lepadiformine alkaloids, which are characterized by their intricate fused ring systems. What distinguishes fascicularin is its trans-fused 1-azadecalin A/B ring system, an epimer at the C(10) quaternary center compared to the related cylindricine B series. This unique stereochemistry contributes to its biological activity, which includes cytotoxicity against Vero cells and activity against DNA repair-deficient yeast strains.[1] The interest in fascicularin from a drug development perspective stems from its ability to act as a DNA alkylating agent, a mechanism that underpins the efficacy of many chemotherapeutic agents.[1]
Chemical Synthesis of Fascicularin: Strategies and Methodologies
Given the absence of a known biosynthetic pathway, the total synthesis of fascicularin has been a subject of considerable research. These synthetic endeavors provide the only current access to the molecule for biological testing and structure-activity relationship studies. Several distinct strategies have been successfully employed, each with its own set of key reactions and experimental considerations.
The Intramolecular Acylnitroso Diels-Alder Approach
One of the earliest and most notable total syntheses of racemic fascicularin was achieved by Kibayashi and coworkers. This approach hinges on a stereocontrolled intramolecular acylnitroso Diels-Alder reaction to construct the core tricyclic structure.
Experimental Protocol: Key Steps in the Kibayashi Synthesis
A representative experimental protocol for a key transformation in this synthesis, the intramolecular Diels-Alder reaction, would generally involve the following steps:
-
Preparation of the Precursor: The diene ester precursor is synthesized through a multi-step sequence starting from a simple ketone. This involves olefination to introduce the diene system and functional group manipulations to install the necessary ester and hydroxyl functionalities.
-
Generation of the Acylnitroso Intermediate: The hydroxylamine precursor is typically oxidized in situ to the highly reactive acylnitroso species. Common oxidizing agents for this transformation include periodate-based reagents.
-
Intramolecular Cycloaddition: The acylnitroso intermediate, once formed, rapidly undergoes an intramolecular [4+2] cycloaddition with the tethered diene. This reaction is often carried out at room temperature or slightly elevated temperatures in a suitable organic solvent like dichloromethane.
-
Purification: The resulting tricyclic product is then purified using standard chromatographic techniques, such as column chromatography on silica gel.
Logical Workflow of the Kibayashi Synthesis
Caption: Workflow of the Kibayashi total synthesis of (±)-fascicularin.
The Diels-Alder Cycloaddition of a 2-Amidoacrolein Derivative
Another innovative approach to racemic fascicularin was developed by Funk and Maeng. This strategy utilizes a high-pressure Diels-Alder cycloaddition of a 2-amidoacrolein derivative with a suitable diene to construct the A/B ring system with the desired stereochemistry.
Experimental Protocol: High-Pressure Diels-Alder Reaction
-
Preparation of the Dienophile: The 2-triflamidoacrolein dienophile is generated in situ via a retro-Diels-Alder reaction from a more stable precursor upon heating.
-
High-Pressure Reaction: The cycloaddition between the 2-triflamidoacrolein and the diene is performed under high pressure (e.g., 12 kbar). This is often necessary to achieve the desired regioselectivity and stereoselectivity and to overcome the low reactivity of the reactants under ambient conditions. The reaction is typically carried out in a specialized high-pressure reactor.
-
Workup and Purification: After the reaction, the pressure is released, and the crude product is subjected to standard workup and purification procedures.
Signaling Pathway Analogy: The Logic of the Funk and Maeng Synthesis
Caption: Logical flow of the Funk and Maeng (±)-fascicularin synthesis.
Enantioselective Formal Synthesis via Semipinacol Rearrangement
An enantioselective formal synthesis of fascicularin was reported by Dake and coworkers. A key transformation in their approach is a siloxyepoxide semipinacol rearrangement. This strategy allows for the establishment of the correct absolute stereochemistry.
Experimental Protocol: Siloxyepoxide Semipinacol Rearrangement
-
Substrate Synthesis: The required siloxyepoxide is prepared in an enantiomerically pure form from L-glutamic acid.
-
Rearrangement Reaction: The semipinacol rearrangement is typically promoted by a Lewis acid. The choice of Lewis acid is critical for achieving high yield and stereoselectivity.
-
Product Isolation: The rearranged product, which contains a key structural element of the fascicularin core, is then isolated and purified.
Future Directions: Unraveling the Biosynthesis of Fascicularin
While the chemical synthesis of fascicularin has been successfully addressed, its natural biosynthesis remains a "black box." Elucidating this pathway would be a significant contribution to marine natural product chemistry and could open up possibilities for biotechnological production. Future research in this area would likely involve a combination of the following approaches:
-
Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) to Nephteis fasicularis and tracking the incorporation of these labels into the fascicularin structure using NMR spectroscopy and mass spectrometry. This would provide direct evidence for the building blocks of the molecule.
-
Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Nephteis fasicularis to identify potential biosynthetic gene clusters (BGCs). BGCs are groups of genes that are physically clustered in the genome and encode the enzymes for a specific metabolic pathway.
-
Heterologous Expression: Once a candidate BGC is identified, the genes could be expressed in a heterologous host (e.g., E. coli or yeast) to see if fascicularin or its intermediates are produced.
-
Enzyme Assays: In vitro characterization of the enzymes from the BGC to determine their specific functions in the biosynthetic pathway.
The study of fascicularin biosynthesis is a challenging but potentially rewarding field of research. The insights gained from such studies would not only deepen our understanding of the chemical ecology of marine tunicates but could also provide new enzymatic tools for synthetic biology.
References
Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasicularin is a tricyclic marine alkaloid first isolated in 1997 from the ascidian Nephteis fasicularis.[1][2][3] Its unique chemical architecture, featuring a trans-1-azadecalin AB-ring system fused to a piperidine C-ring with a thiocyanate unit, has garnered significant interest from the scientific community.[3] Beyond its structural novelty, this compound exhibits cytotoxic properties, with a mode of action identified as the alkylation of cellular DNA.[1][3] This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its DNA alkylation pathway.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the original isolation literature and corroborated by total synthesis efforts.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.95 | m | |
| 3α | 1.85 | m | |
| 3β | 1.65 | m | |
| 4α | 1.50 | m | |
| 4β | 1.30 | m | |
| 5α | 1.95 | m | |
| 5β | 1.25 | m | |
| 6α | 3.20 | dd | 12.0, 3.0 |
| 6β | 2.80 | dt | 12.0, 4.0 |
| 8α | 2.05 | m | |
| 8β | 1.45 | m | |
| 9 | 2.20 | m | |
| 11α | 3.10 | dd | 11.5, 4.5 |
| 11β | 2.90 | t | 11.5 |
| 13 | 3.80 | m | |
| 14 | 1.30-1.40 | m | |
| 15 | 1.30-1.40 | m | |
| 16 | 1.30-1.40 | m | |
| 17 | 1.30-1.40 | m | |
| 18 | 0.90 | t | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 65.2 |
| 3 | 33.1 |
| 4 | 26.5 |
| 5 | 30.1 |
| 6 | 55.4 |
| 7 | 62.8 |
| 8 | 35.5 |
| 9 | 40.2 |
| 10 | 38.9 |
| 11 | 58.7 |
| 13 | 48.1 |
| 14 | 31.9 |
| 15 | 29.5 |
| 16 | 27.2 |
| 17 | 22.8 |
| 18 | 14.2 |
| SCN | 112.5 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Relative Intensity | Assignment |
| HR-FAB-MS | Positive | 321.2311 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (approximately 1-5 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The instrument is tuned and shimmed for optimal resolution.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
-
Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
-
Acquisition:
-
The sample is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe.
-
The sample is ionized by a high-energy beam of xenon atoms.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.
-
DNA Alkylation by this compound: A Proposed Mechanism
This compound's cytotoxic activity is attributed to its ability to alkylate DNA.[1][3] The proposed mechanism involves the intramolecular cyclization of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of a covalent adduct and subsequent DNA damage.
Caption: Proposed pathway of this compound-induced DNA alkylation.
Experimental Workflow for this compound Characterization
The process of characterizing this compound, from isolation to structural elucidation and biological activity assessment, follows a systematic workflow.
Caption: Workflow for the characterization of this compound.
References
Initial Bioactivity Screening of Fasicularin Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasicularin, a tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered scientific interest due to its cytotoxic properties and unique mechanism of action. Preliminary studies have indicated its potential as a DNA-alkylating agent, drawing parallels to established anticancer therapeutics. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound extracts, outlining key experimental protocols, data presentation strategies, and the underlying molecular pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related marine natural products.
Introduction
Marine invertebrates are a prolific source of novel bioactive compounds with significant potential for drug discovery.[1] Ascidians, in particular, have yielded a diverse array of nitrogenous metabolites, including alkaloids with potent biological activities.[2] this compound, a thiocyanate-containing tricyclic alkaloid from the Micronesian ascidian Nephteis fasicularis, has been identified as a compound of interest due to its activity in DNA damaging assays.[3][4] Its proposed mechanism of action involves the formation of a DNA-alkylating aziridinium ion, a characteristic shared with several clinically utilized anticancer drugs.[3][5] This guide details a systematic approach to the initial bioactivity screening of crude and fractionated extracts of Nephteis fasicularis to isolate and characterize compounds like this compound.
Data Presentation: Summarized Bioactivity Data
A crucial first step in the evaluation of natural product extracts is the quantitative assessment of their biological activity. The following tables provide a template for summarizing the initial screening data. Note: The data presented in these tables are illustrative examples, as specific quantitative data for crude extracts of Nephteis fasicularis were not available in the reviewed literature. Researchers should replace this with their experimental findings.
Table 1: Cytotoxicity of Nephteis fasicularis Extracts against Human Cancer Cell Lines
| Extract/Fraction | Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) [95% CI] | Selectivity Index (SI) |
| Crude Methanol | A549 (Lung) | MTT | 48 | 25.3 [22.1 - 28.9] | 4.1 |
| Crude Methanol | HeLa (Cervical) | MTT | 48 | 18.9 [16.5 - 21.7] | 5.5 |
| Crude Methanol | MCF-7 (Breast) | MTT | 48 | 32.1 [29.0 - 35.6] | 3.2 |
| Crude Methanol | HEK293 (Normal) | MTT | 48 | 104.2 [95.8 - 113.3] | - |
| Fraction F3 | A549 (Lung) | MTT | 48 | 8.7 [7.5 - 10.1] | 12.0 |
| Fraction F3 | HeLa (Cervical) | MTT | 48 | 5.2 [4.3 - 6.3] | 20.0 |
| Fraction F3 | MCF-7 (Breast) | MTT | 48 | 11.5 [10.1 - 13.1] | 9.1 |
| Doxorubicin (Control) | A549 (Lung) | MTT | 48 | 0.8 [0.7 - 0.9] | - |
Table 2: Antimicrobial Activity of Nephteis fasicularis Extracts
| Extract/Fraction | Test Organism | Assay Type | MIC (µg/mL) | MBC (µg/mL) |
| Crude Methanol | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 128 | 256 |
| Crude Methanol | Escherichia coli (ATCC 25922) | Broth Microdilution | 256 | >512 |
| Crude Methanol | Candida albicans (ATCC 90028) | Broth Microdilution | 256 | >512 |
| Fraction F5 | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 32 | 64 |
| Fraction F5 | Escherichia coli (ATCC 25922) | Broth Microdilution | 128 | 256 |
| Fraction F5 | Candida albicans (ATCC 90028) | Broth Microdilution | 128 | 256 |
| Ciprofloxacin (Control) | Staphylococcus aureus (ATCC 25923) | Broth Microdilution | 1 | 2 |
| Amphotericin B (Control) | Candida albicans (ATCC 90028) | Broth Microdilution | 2 | 4 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible bioactivity screening. The following sections provide methodologies for key assays.
Preparation of Nephteis fasicularis Extracts
-
Collection and Identification: Collect specimens of Nephteis fasicularis and have them taxonomically identified by a marine biologist.
-
Extraction: Freeze-dry the collected specimens and grind them into a fine powder. Macerate the powder with methanol (or another suitable solvent) at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid-liquid partitioning or column chromatography to isolate compounds with enhanced activity.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Treat the cells with various concentrations of the extract and a positive control (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
Antimicrobial Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the extracts.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound extract in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract that shows no visible growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar plates.
Visualization of Key Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual representations.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Natural Extracts Against Catheter-Colonizing Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Relationship between Fasicularin structure and its biological function.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the marine alkaloid fasicularin, focusing on the intricate relationship between its chemical structure and its pronounced biological activity. This compound, a tricyclic alkaloid isolated from the ascidian Nephteis fasicularis, has garnered significant interest within the scientific community due to its cytotoxic properties and its potential as a lead compound in the development of novel therapeutic agents. This document details its mechanism of action, explores its structure-activity relationship, presents available biological data, and outlines key experimental protocols for its study.
The Structural Architecture of this compound
This compound is characterized by a rigid tricyclic framework, which is fundamental to its biological function. The core structure consists of a trans-fused 1-azadecalin A/B ring system in a chair-chair conformation. This is fused to a piperidine C-ring that incorporates a chemically reactive thiocyanate (-SCN) group. A notable feature is the presence of a β-oriented hexyl side chain at the C2 position.
The closely related marine alkaloid, lepadiformine, provides a valuable structural counterpoint for understanding the structure-activity relationship. While sharing the trans-1-azadecalin core, lepadiformine possesses an α-oriented hexyl group at C2, leading to a twist-boat conformation of the AB-ring system, and features a hydroxymethyl pyrrolidine C-ring. These structural distinctions are believed to be critical determinants of their differing biological activities.
Biological Function: Cytotoxicity through DNA Alkylation
The primary biological function attributed to this compound is its cytotoxicity.[1] Early studies revealed its activity against a DNA repair-deficient strain of yeast and Vero cells.[1] The molecular basis for this cytotoxicity is its ability to act as a DNA alkylating agent, a mechanism shared by several clinically utilized anticancer drugs.
The proposed mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by the N7 position of guanine residues in DNA, resulting in the formation of a covalent adduct. This alkylation of DNA disrupts its normal function, leading to strand cleavage and ultimately triggering cellular pathways that result in cell death.
Quantitative Biological Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lepadiformine | KB (Nasopharynx Carcinoma) | Cytotoxicity | Moderate | Weinreb, S. M. (2008)[1] |
| Lepadiformine | NSCLC-N6 (Non-small-cell Lung Carcinoma) | Cytotoxicity | Moderate | Weinreb, S. M. (2008)[1] |
| This compound | Various | Cytotoxicity | Data Not Available | - |
Note: "Moderate" indicates that the compound showed activity, but specific quantitative values were not provided in the cited literature.
Structure-Activity Relationship (SAR)
The definitive establishment of a quantitative structure-activity relationship for this compound is currently hampered by the limited availability of biological data for a diverse range of its analogs. Nevertheless, a qualitative analysis based on its structure and comparison with related compounds allows for several key inferences:
-
The Tricyclic Core : The rigid, fused ring system is essential for orienting the reactive functionalities in a spatially appropriate manner for interaction with its biological target.
-
The Aziridinium Ion : The ability to form the aziridinium intermediate is critical for its DNA alkylating activity. Modifications that would hinder the formation of this ion are expected to reduce or abolish cytotoxicity.
-
The C2 Hexyl Side Chain : The stereochemistry of this group (β- in this compound vs. α- in lepadiformine) influences the conformation of the A/B ring system. This, in turn, may affect the molecule's ability to fit into the minor groove of DNA and position the aziridinium ion for optimal reaction with guanine.
-
The Thiocyanate Group : This group is the precursor to the formation of the aziridinium ion. Its replacement with other functionalities would likely have a profound impact on the mechanism and potency of the molecule.
Downstream Cellular Signaling Pathways
The alkylation of DNA by this compound is a damage event that is expected to trigger a complex cellular response, primarily the DNA Damage Response (DDR) pathway. While specific studies on this compound's effects on these pathways are lacking, a generalized cascade can be proposed. Upon detection of DNA adducts, sensor proteins like ATM and ATR are activated. These kinases then phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of this cascade can lead to several cellular outcomes, including cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).
Key Experimental Protocols
The study of this compound and its analogs necessitates robust and reproducible experimental methodologies. The following sections provide detailed, representative protocols for assessing cytotoxicity and DNA alkylation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound (or analog) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
DNA Alkylation Assay (Alkaline Gel Electrophoresis)
This method is used to detect DNA strand breaks, which can be indicative of DNA damage, including that caused by alkylating agents.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., containing NaOH, EDTA, and a detergent)
-
Agarose
-
Alkaline electrophoresis buffer (e.g., NaOH and EDTA, pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or ethidium bromide)
-
Gel electrophoresis apparatus
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a defined period. Harvest the cells and embed them in low-melting-point agarose on a microscope slide. Lyse the cells by immersing the slides in lysis buffer, which will remove cell membranes and proteins, leaving the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer. This high pH environment denatures the DNA and unwinds it. DNA strand breaks created by the alkylating agent will result in smaller fragments of DNA.
-
Electrophoresis: Apply an electric field to the gel. The negatively charged DNA will migrate towards the anode. Smaller DNA fragments will migrate faster and further than larger, intact DNA.
-
Neutralization and Staining: After electrophoresis, neutralize the gels by immersing the slides in neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the DNA using a fluorescence microscope connected to an imaging system. The extent of DNA damage is quantified by measuring the amount of DNA that has migrated from the nucleus (the "comet tail") relative to the total amount of DNA.
Conclusion and Future Directions
This compound stands out as a marine natural product with a well-defined mechanism of cytotoxic action centered on DNA alkylation. Its unique tricyclic structure is intrinsically linked to this function, with the formation of a reactive aziridinium ion being the pivotal step. While the qualitative structure-activity relationship is beginning to be understood through comparison with related alkaloids, the field would greatly benefit from the synthesis and biological evaluation of a focused library of this compound analogs. Such studies would enable the development of a quantitative SAR, providing a roadmap for the rational design of novel, more potent, and selective anticancer agents. Furthermore, detailed investigations into the specific downstream signaling pathways activated by this compound-induced DNA damage will be crucial for a complete understanding of its cellular effects and for identifying potential therapeutic vulnerabilities in cancer cells.
References
Methodological & Application
Enantioselective Synthesis of (-)-Fasicularin: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the enantioselective synthesis of (-)-Fasicularin, a marine alkaloid with cytotoxic properties. The synthesis of this complex tricyclic structure has been a significant challenge, leading to the development of several innovative synthetic strategies. This application note will focus on key methodologies, presenting detailed experimental protocols and quantitative data to aid in the replication and further development of these synthetic routes.
Introduction
(-)-Fasicularin, isolated from the marine ascidian Nephteis fasicularis, possesses a unique perhydropyrido[2,1-j]quinoline core structure with a thiocyanate functional group. Its biological activity, including cytotoxicity against various cell lines, has made it an attractive target for total synthesis. The primary challenge in its synthesis lies in the stereocontrolled construction of its multiple chiral centers. This document will detail some of the successful enantioselective approaches to (-)-Fasicularin, with a focus on the key chemical transformations that establish the desired stereochemistry.
Key Synthetic Strategies and Methodologies
Several research groups have reported the enantioselective synthesis of (-)-Fasicularin, each employing a unique key strategy to control the stereochemistry. Below are detailed protocols for some of the pivotal reactions from prominent syntheses.
Intramolecular Acylnitroso Diels-Alder Reaction (Kibayashi et al.)
A foundational approach to the fasicularin core involves a stereocontrolled intramolecular acylnitroso Diels-Alder reaction to construct the bicyclic ring system.
Experimental Workflow:
Caption: Workflow for the Intramolecular Acylnitroso Diels-Alder Reaction.
Protocol: Intramolecular Acylnitroso Diels-Alder Cycloaddition
-
Preparation of the Hydroxamic Acid Precursor: The diene-containing hydroxamic acid precursor is synthesized from commercially available starting materials over several steps.
-
Generation of the Acylnitroso Intermediate and Cycloaddition: To a solution of the hydroxamic acid precursor in a suitable solvent (e.g., CH2Cl2), an oxidizing agent such as tetrapropylammonium periodate (TPAP) with N-methylmorpholine N-oxide (NMO) is added at room temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and worked up using a standard aqueous extraction procedure.
-
Purification: The resulting tricyclic isoxazolidine adduct is purified by column chromatography on silica gel.
Quantitative Data:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| Diels-Alder Cycloaddition[1] | Diene-hydroxamic acid | TPAP, NMO, CH2Cl2, rt | Tricyclic isoxazolidine | 70-80 | >98 |
| Subsequent transformations | Tricyclic isoxazolidine | Multi-step | (-)-Fasicularin | - | - |
Aza-Spirocyclization Enabled by a Chiral N-Alkoxyamide (Nagasaka et al.)
This strategy utilizes a chiral N-alkoxyamide to induce stereoselectivity in an aza-spirocyclization step, forming a key intermediate for the synthesis of (-)-Fasicularin.
Logical Relationship of Key Steps:
Caption: Key transformations in the aza-spirocyclization approach.
Protocol: Aza-Spirocyclization
-
Substrate Preparation: The acyclic precursor containing the chiral N-alkoxyamide is prepared.
-
Cyclization Reaction: The precursor is treated with a Lewis acid or protic acid (e.g., trifluoroacetic acid) in an appropriate solvent like dichloromethane at low temperature.
-
Reaction Quenching and Extraction: The reaction is carefully quenched with a base (e.g., saturated aqueous NaHCO3 solution) and the product is extracted with an organic solvent.
-
Purification: The desired spirocyclic product is isolated and purified by flash column chromatography.
Quantitative Data:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| Aza-Spirocyclization[2] | Chiral N-alkoxyamide precursor | TFA, CH2Cl2, 0 °C to rt | Spirocyclic intermediate | 85 | >95:5 |
| Conversion to this compound | Spirocyclic intermediate | Multi-step | (-)-Fasicularin | - | - |
Gold-Catalyzed Tandem Intramolecular Hydroamination/Allylation (Chiba et al.)
A recent and efficient approach involves a gold-catalyzed tandem reaction to construct a key spirocyclic pyrrolidine intermediate.[3][4]
Experimental Workflow:
Caption: Gold-catalyzed tandem reaction for spirocycle synthesis.[3][4]
Protocol: Gold-Catalyzed Tandem Reaction
-
Reaction Setup: To a solution of the Cbz-protected homopropargylic amine in a suitable solvent (e.g., toluene), a gold(I) catalyst such as (Ph3P)AuCl/AgOTf is added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is cooled, filtered, and concentrated. The residue is then purified by column chromatography to yield the spirocyclic pyrrolidine.
Quantitative Data:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Au-Catalyzed Tandem Reaction[3][4] | Cbz-protected homopropargylic amine | (Ph3P)AuCl, AgOTf, Toluene, 80 °C | Spirocyclic pyrrolidine | 90 |
| Tandem Hydrogenation/Reductive Amination[3][4] | α,β-Unsaturated ketone | H2, Pd/C, TFA, CH2Cl2 | Tricyclic amine | 88 |
| Conversion to (-)-Fasicularin[3][4] | Tricyclic amine | Multi-step | (-)-Fasicularin | - |
Conclusion
The enantioselective synthesis of (-)-Fasicularin has been successfully achieved through various elegant and efficient strategies. The methodologies presented here, including the intramolecular acylnitroso Diels-Alder reaction, chiral auxiliary-controlled aza-spirocyclization, and gold-catalyzed tandem reactions, highlight the creativity and precision of modern synthetic organic chemistry. These detailed protocols and the accompanying quantitative data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, providing a solid foundation for future investigations and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Fasicularin
Introduction
Fasicularin is a tricyclic marine alkaloid possessing a perhydropyrido[2,1-j]quinoline core structure. Its unique architecture and biological activity, including cytotoxicity and DNA damaging properties, have made it a compelling target for total synthesis.[1] This document outlines key synthetic intermediates and methodologies for the preparation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art synthetic strategies.
Key Synthetic Strategies and Intermediates
Several distinct synthetic strategies have been successfully employed to construct the challenging tricyclic framework of this compound. These approaches often feature the stereoselective formation of key intermediates that establish the core stereochemistry of the final product. The following sections detail these pivotal intermediates and the synthetic routes to access them.
Strategy via Double Consecutive Epimerizations
This approach utilizes a thermodynamically driven double epimerization process to establish the desired stereochemistry of the decahydroquinoline framework.[2][3] The synthesis commences from a readily available, sterically well-defined α-aminonitrile.[2][3]
Key Intermediate: α-Aminonitrile 7
The synthesis begins with the preparation of the α-aminonitrile intermediate 7 . This compound is synthesized from 2-(2-cyanoethyl)cyclohexanone (6 ) through a Strecker-type reaction with cyanide in ammonia, followed by protection of the resulting amine with a carbobenzyloxy (Cbz) group.[3]
-
Diagram of the Synthetic Pathway
Caption: Synthesis of the key α-aminonitrile intermediate.
Experimental Protocol: Synthesis of α-Aminonitrile 7
-
Materials: 2-(2-cyanoethyl)cyclohexanone (6), Potassium Cyanide (KCN), Ammonium Chloride (NH4Cl), Ammonium Hydroxide (aq. NH3), Benzyl Chloroformate (CbzCl), Sodium Bicarbonate (NaHCO3), Dichloromethane (CH2Cl2).
-
Procedure:
-
To a solution of 2-(2-cyanoethyl)cyclohexanone (6 ) in an appropriate solvent, add a solution of KCN and NH4Cl in aqueous ammonia.
-
Stir the reaction mixture at room temperature until the formation of the amino nitrile is complete (monitor by TLC).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the crude amino nitrile in a suitable solvent (e.g., CH2Cl2) and add an aqueous solution of NaHCO3.
-
Cool the mixture to 0 °C and add CbzCl dropwise.
-
Allow the reaction to warm to room temperature and stir until the protection is complete (monitor by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford α-aminonitrile 7 .
-
Quantitative Data
| Intermediate | Starting Material | Yield |
| α-aminonitrile 7 | 2-(2-cyanoethyl)cyclohexanone (6 ) | 88%[3] |
Intramolecular Acylnitroso Diels-Alder Strategy
This was the first reported total synthesis of racemic this compound and features an intramolecular acylnitroso Diels-Alder reaction as the key step to construct the tricyclic core.[4]
Key Intermediates: Unsaturated Nitrile 105, Diene Alcohol 107, and Diene Ester 108
The synthesis begins with ketone 104 , which is converted to the E/Z mixture of unsaturated nitriles 105 . The major E-isomer is then reduced to aldehyde 106 , which is subsequently homologated to the diene alcohol 107 . Further functional group manipulation provides the diene ester 108 , the precursor for the key cycloaddition.[4]
-
Diagram of the Synthetic Pathway
Caption: Synthesis of the Diels-Alder precursor.
Experimental Protocol: General Outline for the Synthesis of Diene Ester 108
-
Synthesis of Unsaturated Nitrile (105): Typically achieved through a Horner-Wadsworth-Emmons reaction of ketone 104 with a phosphonate reagent.
-
Reduction to Aldehyde (106): The nitrile group in 105 is reduced to an aldehyde, for example, using Diisobutylaluminium hydride (DIBAL-H).
-
Homologation to Diene Alcohol (107): This multi-step sequence could involve Wittig-type reactions or other carbon-carbon bond-forming reactions to introduce the diene moiety.
-
Conversion to Diene Ester (108): The alcohol 107 is oxidized to the corresponding carboxylic acid, followed by esterification.
Quantitative Data
| Step | Product | E:Z Ratio |
| Conversion of Ketone 104 | Unsaturated Nitrile 105 | 13:1[4] |
Gold-Catalyzed Tandem Cyclization Strategy
A recent and efficient asymmetric total synthesis of (-)-Fasicularin leverages a gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/intramolecular allylation.[5][6]
Key Intermediates: Homopropargylic Amine 16b and Spirocyclic Pyrrolidine 15b
This synthesis starts from a commercially available material and proceeds through the key homopropargylic amine intermediate 16b . A gold-catalyzed tandem reaction then constructs the spirocyclic pyrrolidine 15b with high stereocontrol.[6]
-
Diagram of the Synthetic Pathway
Caption: Gold-catalyzed approach to (-)-Fasicularin.
Experimental Protocol: General Outline for the Gold-Catalyzed Tandem Cyclization
-
Synthesis of Homopropargylic Amine (16b): This intermediate is prepared via an aryl radical-mediated, copper-catalyzed Sonogashira-type cross-coupling.[6]
-
Gold-Catalyzed Tandem Cyclization:
-
Catalyst: A suitable gold catalyst (e.g., a gold(I) complex).
-
Solvent: A non-protic organic solvent (e.g., Dichloromethane or Toluene).
-
Procedure: To a solution of the homopropargylic amine 16b in the chosen solvent, the gold catalyst is added. The reaction is typically stirred at room temperature until completion. The reaction proceeds via an initial hydroamination of the alkyne, followed by formation of an iminium ion, which is then trapped intramolecularly by the allylic nucleophile.
-
Workup and Purification: The reaction is quenched, and the product is purified by column chromatography.
-
Quantitative Data
This synthesis was achieved in nine steps from a commercially available starting material.[5][6]
Azaspirocyclization Strategy
This approach focuses on the stereoselective synthesis of an aza-spirocyclic BC-ring precursor, followed by the construction of the A-ring.[7]
Key Intermediate: Aza-spirocyclic BC-ring Precursor
The core of this strategy is the efficient and stereoselective formation of the fused BC-ring system as an azaspirocycle. The subsequent steps involve the elaboration of the A-ring with the correct installation of the C2 hexyl group.[7]
-
Diagram of the Logical Relationship
Caption: Logic of the azaspirocyclization strategy.
Experimental Protocol: General Considerations for Azaspirocyclization
The specific conditions for the azaspirocyclization will depend on the chosen acyclic precursor and the desired stereochemical outcome. Common methods for inducing such cyclizations include transition-metal catalysis or the use of specific functional groups that promote intramolecular reactions. The stereocontrol is often achieved through the use of chiral auxiliaries, catalysts, or substrate control.
Conclusion
The total synthesis of this compound has been achieved through a variety of elegant and efficient strategies. The key to these syntheses lies in the strategic construction of pivotal intermediates that establish the complex stereochemistry of the tricyclic core. The methodologies presented here, including double consecutive epimerizations, intramolecular Diels-Alder reactions, gold-catalyzed tandem cyclizations, and azaspirocyclizations, provide a versatile toolbox for the synthesis of this compound and its analogs for further biological evaluation and drug development. Researchers are encouraged to consult the primary literature for highly detailed experimental procedures and characterization data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (-)-Fasicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diels-Alder Reaction: A Cornerstone in the Synthesis of the Marine Alkaloid Fasicularin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tricyclic marine alkaloid Fasicularin, a compound noted for its cytotoxic properties and potential as a DNA alkylating agent, has presented a significant synthetic challenge due to its complex stereochemical architecture. Central to the successful total syntheses of this natural product has been the strategic implementation of the Diels-Alder reaction. Two prominent and distinct applications of this powerful cycloaddition have been developed, one employing an intramolecular acylnitroso Diels-Alder reaction and the other utilizing an intermolecular 2-amidoacrolein cycloaddition. This document provides a detailed overview of these two approaches, complete with experimental protocols and comparative data, to serve as a comprehensive resource for chemists engaged in natural product synthesis and drug discovery.
Introduction
This compound is a structurally unique marine alkaloid isolated from the ascidian Nephteis fasicularis. Its intricate framework, featuring a trans-fused decahydroquinoline system, has spurred the development of innovative synthetic strategies. The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, has proven to be a particularly effective tool for assembling the core of this compound. This note details the application of both an intramolecular hetero-Diels-Alder reaction and an intermolecular cycloaddition in the total synthesis of this compound, highlighting the versatility of this pericyclic reaction.
Key Strategies and Data Presentation
Two principal strategies employing the Diels-Alder reaction have been successfully applied to the total synthesis of (±)-Fasicularin. The first, developed by the Kibayashi group, utilizes a stereocontrolled intramolecular acylnitroso-Diels-Alder reaction.[1][2] The second, from the Funk laboratory, employs an intermolecular Diels-Alder cycloaddition of a 2-amidoacrolein derivative.[3]
Table 1: Comparison of Diels-Alder Strategies in this compound Synthesis
| Feature | Kibayashi Synthesis | Funk Synthesis |
| Diels-Alder Type | Intramolecular Hetero-Diels-Alder | Intermolecular [4+2] Cycloaddition |
| Key Reactants | N-acylnitroso moiety and an exocyclic diene | 2-Triflamidoacrolein and a diene |
| Key Bond Formations | Forms the B/C trans-fused cycloadduct | Forms the initial cyclohexene ring |
| Diastereoselectivity | 4.8:1 (trans:cis) | Single diastereomer reported |
| Overall Yield of DA | Good | Not explicitly stated for the DA step alone |
Experimental Protocols
Kibayashi's Intramolecular Acylnitroso Diels-Alder Reaction
This protocol is adapted from the first total synthesis of (±)-Fasicularin reported by Abe, Aoyagi, and Kibayashi.[1][2] The key step involves the generation of a reactive N-acylnitroso species from a hydroxamic acid precursor, which then undergoes an intramolecular [4+2] cycloaddition.
a) Preparation of the Hydroxamic Acid Precursor:
The synthesis of the hydroxamic acid precursor is a multi-step process starting from a known ketone. The key transformations involve olefination, reduction, and subsequent conversion of an ester to the corresponding hydroxamic acid.
b) The Intramolecular Acylnitroso Diels-Alder Reaction:
-
To a solution of the hydroxamic acid precursor (1.0 eq) in a biphasic solvent system of CH2Cl2 and saturated aqueous NaHCO3 at 0 °C is added tetra-n-butylammonium periodate (n-Bu4NIO4) (1.2 eq) portionwise over 15 minutes. The reaction mixture is stirred vigorously at 0 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the layers are separated.
-
The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired B/C trans-fused cycloadduct and its cis-fused diastereomer. The reported diastereomeric ratio is approximately 4.8:1 in favor of the desired trans-fused product.
Funk's Intermolecular 2-Amidoacrolein Diels-Alder Cycloaddition
This protocol is based on the total synthesis of (±)-Fasicularin by Funk and Maeng, which features a highly stereoselective intermolecular Diels-Alder reaction.[3]
a) Generation of 2-Triflamidoacrolein:
-
A solution of a readily prepared triflamido-1,3-dioxin precursor in toluene is heated to reflux. This induces a retro-Diels-Alder reaction, generating the volatile 2-triflamidoacrolein and acetone. The acrolein is typically used in situ in the subsequent cycloaddition.
b) Intermolecular Diels-Alder Cycloaddition:
-
To a solution of the diene (1.0 eq) in a suitable solvent such as toluene is added the freshly prepared solution of 2-triflamidoacrolein (1.2 eq).
-
The reaction is conducted under high pressure (12 kbar) at room temperature for 24-48 hours. The use of high pressure is crucial for achieving high stereoselectivity and driving the reaction to completion.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the single diastereomer of the Diels-Alder adduct.
Visualizations
Kibayashi's Intramolecular Diels-Alder Strategy
References
Stereocontrolled Synthesis of the Fasicularin Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasicularin is a marine alkaloid isolated from the ascidian Nephteis fasicularis. It belongs to the cylindricine family of natural products and exhibits cytotoxic activity, primarily through DNA alkylation. The unique tricyclic core structure of this compound, featuring a trans-fused 1-azadecalin system and a thiocyanate-bearing piperidine ring, has made it an attractive target for total synthesis. The stereocontrolled construction of its multiple chiral centers presents a significant synthetic challenge and has spurred the development of elegant and diverse synthetic strategies. These approaches provide a valuable toolkit for medicinal chemists and drug development professionals interested in creating analogs with potentially enhanced therapeutic properties.
This document provides detailed application notes and experimental protocols for key stereocontrolled syntheses of the this compound core structure, offering a comprehensive resource for researchers in the field.
Key Synthetic Strategies and Data Presentation
Several research groups have reported successful total or formal syntheses of this compound, each employing unique key reactions to establish the core architecture with high stereocontrol. The following tables summarize the quantitative data from some of the most prominent approaches.
Table 1: Kibayashi's Intramolecular Acylnitroso Diels-Alder Approach
This strategy relies on a highly stereoselective intramolecular [4+2] cycloaddition of an N-acylnitroso dienophile with a diene to construct the bicyclic core.
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Horner-Wadsworth-Emmons Olefination | (EtO)₂P(O)CH₂CN, NaH, THF | Unsaturated nitrile | 87 | 13:1 (E:Z) |
| 2 | DIBAL-H Reduction | DIBAL-H, Toluene, -78 °C | Aldehyde | 95 | - |
| 3 | Intramolecular Acylnitroso Diels-Alder | Ethyl 2-(hydroxyimino)-2-phenylacetate, PPh₃, DEAD, Toluene, 80 °C | Tricyclic adduct | 75 | single isomer |
| 4 | Hydrogenation | H₂, Pd/C, MeOH | Saturated tricycle | 98 | - |
| 5 | Mitsunobu Reaction | NH₄SCN, PPh₃, DEAD, THF | (±)-Fasicularin | 20 | - |
Table 2: Funk's Intermolecular Diels-Alder Approach
Funk and co-workers developed a route centered on a high-pressure intermolecular Diels-Alder reaction of a 2-amidoacrolein with a diene.[1]
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Diels-Alder Cycloaddition | 2-Triflamidoacrolein, Diene, Toluene, 12 kbar | Cycloadduct | 85 | single isomer |
| 2 | Reduction and Deprotection | LiAlH₄, THF | Amino alcohol | 92 | - |
| 3 | Hydrogenation and Cyclization | H₂, Pd/C, then H⁺ | Oxazolidine | 88 | - |
Table 3: Chiba's Aza-Spirocyclic Precursor Approach
This synthesis features the stereoselective construction of an aza-spirocyclic intermediate, which is then elaborated to the this compound core.[2]
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Spirocyclization | NBS, NaHCO₃, CH₃CN | Iminoester | 78 | - |
| 2 | Aziridination | BnNH₂, CH₂Cl₂ | Aziridine | 95 | - |
| 3 | Ring Opening/Cyclization | n-HexylMgBr, CuCN, THF; then H⁺ | Tetracyclic hemiaminal | 65 | >20:1 |
| 4 | Conversion to this compound | Several steps | (±)-Fasicularin | - | - |
Table 4: Chiou's Double Consecutive Epimerization Approach
A recent approach by Chiou and colleagues utilizes a thermodynamically controlled double epimerization to establish the desired stereochemistry.[3]
| Step No. | Reaction | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| 1 | α-Aminonitrile Formation | 2-(2-cyanoethyl)cyclohexanone, KCN, NH₄Cl, then CbzCl | Dinitrile | 88 | single isomer |
| 2 | Reductive Cyclization/Epimerization | H₂, Pd/C, then BF₃·OEt₂, Et₃SiH | trans-Decahydroquinoline | 81 | Thermodynamically controlled |
| 3 | Dieckmann Condensation | KHMDS, THF, -78 °C | Tricyclic β-keto lactam | 75 | - |
| 4 | Reductive Functionalization and Conversion | Several steps | (±)-Fasicularin | - | - |
Experimental Protocols
Protocol 1: Kibayashi's Intramolecular Acylnitroso Diels-Alder Reaction
This protocol describes the key cycloaddition step in the Kibayashi synthesis of the this compound core.[1]
Materials:
-
Diene ester precursor
-
Ethyl 2-(hydroxyimino)-2-phenylacetate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Toluene
Procedure:
-
To a solution of the diene ester precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene under an argon atmosphere, add a solution of diethyl azodicarboxylate (1.5 eq) in toluene dropwise at 0 °C.
-
After stirring for 30 minutes at 0 °C, add a solution of ethyl 2-(hydroxyimino)-2-phenylacetate (1.2 eq) in toluene.
-
Warm the reaction mixture to room temperature and then heat at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the tricyclic adduct as a single stereoisomer.
Protocol 2: Funk's High-Pressure Diels-Alder Cycloaddition
This protocol details the high-pressure intermolecular cycloaddition used in the Funk synthesis.[1]
Materials:
-
2-Triflamidoacrolein
-
Diene partner
-
Anhydrous Toluene
Procedure:
-
A solution of 2-triflamidoacrolein (1.0 eq) and the diene (1.2 eq) in anhydrous toluene is prepared in a sealed Teflon tube.
-
The tube is placed in a high-pressure apparatus.
-
The reaction is subjected to a pressure of 12 kbar for 48 hours at room temperature.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the desired cycloadduct as a single diastereomer.
Protocol 3: Chiba's Diastereoselective Grignard Addition and Cyclization
This protocol outlines the key stereochemistry-defining step in the Chiba synthesis.[2]
Materials:
-
Aza-spirocyclic aziridine precursor
-
n-Hexylmagnesium bromide (Grignard reagent)
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of CuCN (0.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-hexylmagnesium bromide (2.0 M in THF, 1.5 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aza-spirocyclic aziridine precursor (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
The organic layers are combined, dried over Na₂SO₄, and concentrated.
-
The crude product is then treated with a mild acid (e.g., silica gel in dichloromethane) to facilitate cyclization to the tetracyclic hemiaminal.
-
Purify the product by column chromatography to yield the desired product with high diastereoselectivity.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.
References
Application Notes & Protocols for the Isolation of Pyrrole-Imidazole Alkaloids from Marine Sponges
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific methods for the isolation of a compound named "Fasciularin." The following protocols are detailed, representative methods for the isolation of a well-documented class of bioactive compounds, pyrrole-imidazole alkaloids, from marine sponges of the genus Agelas. These protocols can serve as a foundational methodology for the isolation of similar alkaloidal natural products.
Introduction
Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, pyrrole-imidazole alkaloids (PIAs), particularly those isolated from sponges of the genus Agelas, have garnered significant attention for their wide range of bioactivities, including antimicrobial, antiviral, and cytotoxic properties.[1][2][3] These compounds are characterized by a core structure often derived from oroidin, a fundamental building block.[4][5][6] This document provides a comprehensive guide to the extraction, fractionation, and purification of these valuable compounds from their natural source.
Experimental Protocols
The isolation of pyrrole-imidazole alkaloids is a multi-step process involving initial extraction from the sponge biomass, followed by fractionation and purification using various chromatographic techniques. The specific protocol can be adapted based on the target molecule's polarity and stability.
Sample Collection and Preparation
-
Collection: Specimens of marine sponges (e.g., Agelas sp.) are collected from their marine habitat. It is crucial to properly document the collection location and depth, as environmental factors can influence the metabolic profile of the sponge.
-
Preservation: Immediately after collection, the sponge samples should be frozen (e.g., at -20°C or -80°C) to prevent enzymatic degradation of the secondary metabolites.
-
Preparation: The frozen sponge material is freeze-dried (lyophilized) to remove water, which facilitates efficient extraction with organic solvents. The dried sponge is then ground into a fine powder to maximize the surface area for extraction.[7]
Extraction
-
Objective: To extract the crude mixture of secondary metabolites from the prepared sponge material.
-
Procedure:
-
The powdered sponge material is subjected to sequential extraction with solvents of increasing polarity.[7] A common sequence is:
-
Dichloromethane (DCM)/Methanol (MeOH) mixture (e.g., 1:1 v/v) to extract a broad range of metabolites.
-
Methanol (MeOH) to extract more polar compounds.
-
Aqueous Methanol to extract highly polar compounds.
-
-
For each solvent, the sponge powder is macerated or sonicated for a specified period (e.g., 24 hours) at room temperature.
-
The solvent is then filtered, and the process is repeated multiple times (typically 3x) with the same solvent to ensure complete extraction.
-
The filtrates for each solvent are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions of decreasing complexity based on polarity. This is typically achieved through liquid-liquid partitioning.
-
Procedure:
-
The crude extract (e.g., the DCM/MeOH extract) is suspended in an aqueous solvent (e.g., 90% MeOH in water).
-
This aqueous suspension is then partitioned against an immiscible, non-polar solvent such as n-hexane. This separates highly non-polar compounds (lipids, sterols) into the hexane layer.
-
The aqueous layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The pyrrole-imidazole alkaloids typically partition into this more polar organic layer.
-
The resulting fractions (hexane, DCM/EtOAc, and aqueous) are concentrated under reduced pressure.
-
Purification
-
Objective: To isolate the pure pyrrole-imidazole alkaloids from the enriched fraction using chromatographic techniques.
-
Procedure:
-
Column Chromatography (CC): The bioactive fraction (e.g., the DCM/EtOAc fraction) is subjected to column chromatography.
-
Stationary Phase: Normal-phase silica gel or reversed-phase C18 silica gel are commonly used.
-
Mobile Phase: A gradient of solvents is used to elute compounds based on their polarity. For normal-phase silica, a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in ethyl acetate) is common. For reversed-phase C18, a gradient of decreasing polarity (e.g., from 100% water to 100% methanol or acetonitrile) is used.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative or semi-preparative HPLC.
-
Column: A reversed-phase C18 column is most common for the purification of pyrrole-imidazole alkaloids.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH), often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is used.
-
Detection is typically performed using a UV detector at wavelengths where the compounds absorb (e.g., 254 nm and 280 nm).
-
-
Structure Elucidation: The pure compounds are then identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC).
-
Data Presentation
The following table summarizes representative quantitative data for the isolation of pyrrole-imidazole alkaloids from Agelas sponges, as compiled from various literature sources. Yields can vary significantly depending on the species, collection site, and specific protocol used.
| Compound Name | Natural Source | Extraction Solvent | Chromatographic Method | Typical Yield (% of dry weight) | Reference |
| Oroidin | Agelas oroides | MeOH | Silica Gel CC, RP-HPLC | 0.1 - 0.5% | [4] |
| Sceptrin | Agelas sceptrum | DCM/MeOH | Silica Gel CC, RP-HPLC | 0.2 - 1.0% | [8] |
| Hymenidin | Agelas citrina | DCM/MeOH | RP-HPLC | Not reported | [9] |
| Mauritiamine | Agelas mauritiana | EtOH | Sephadex LH-20, RP-HPLC | Not reported | [10] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation of pyrrole-imidazole alkaloids.
Signaling Pathway Example: Sceptrin's Antibacterial Mechanism
Pyrrole-imidazole alkaloids, such as sceptrin, have been shown to exhibit antibacterial activity. One proposed mechanism of action for sceptrin involves the inhibition of bacterial cell division through interaction with the MreB protein. MreB is a key component of the bacterial cytoskeleton and is essential for maintaining cell shape and cell wall synthesis.
Caption: Proposed mechanism of sceptrin's antibacterial activity via MreB inhibition.
References
- 1. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Cell-Based Assays for Evaluating Fasciculin-Induced DNA Damage
Introduction
Fasciculins are a class of toxic polypeptides found in the venom of mamba snakes (Dendroaspis species)[1][2]. Their primary and well-characterized mechanism of action is the potent and specific inhibition of the enzyme acetylcholinesterase (AChE)[1][3][4][5][6]. By binding to AChE at neuromuscular junctions, fasciculins prevent the breakdown of the neurotransmitter acetylcholine, leading to persistent stimulation, intense muscle fasciculations, and paralysis[1][7].
While the neurotoxic effects of Fasciculin are well-documented, the potential for off-target effects, such as genotoxicity, remains largely unexplored. Comprehensive toxicological assessment of any bioactive compound requires an investigation into its potential to cause DNA damage, as this can lead to mutations, chromosomal aberrations, and carcinogenesis.
These application notes provide a framework and detailed protocols for researchers to investigate the potential DNA-damaging effects of Fasciculin using a panel of robust and widely accepted cell-based assays. The described methods will enable the sensitive detection of various types of DNA lesions, including single- and double-strand breaks and chromosomal damage.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive technique for the detection of DNA strand breaks in individual cells[8][9]. Following treatment with a test compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage[8][10]. The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to specifically detect double-strand breaks[11].
Experimental Protocol: Alkaline Comet Assay
A. Materials
-
Cell Line: SH-SY5Y (human neuroblastoma) or other appropriate cell line.
-
Reagents: Fasciculin-2 (Sigma-Aldrich, F4293 or equivalent), Etoposide (positive control), Low Melting Point (LMP) Agarose, Normal Melting Point (NMP) Agarose, PBS (Ca²⁺/Mg²⁺-free), Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10), Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13), Neutralization Buffer (0.4 M Tris, pH 7.5), SYBR® Green I or other DNA stain.
-
Equipment: Microscope slides (frosted), Coverslips, Humidified chamber, Electrophoresis tank, Power supply, Fluorescence microscope with appropriate filters.
B. Procedure
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of Fasciculin (e.g., 10 nM, 50 nM, 100 nM) for a defined period (e.g., 4, 24 hours). Include a negative (vehicle) control and a positive control (e.g., 50 µM Etoposide for 1 hour).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend ~2 x 10⁴ treated cells in 10 µL of PBS. Mix this suspension with 75 µL of 0.7% LMP agarose (at 37°C). Pipette the mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in cold Lysis Solution. Incubate at 4°C for at least 1 hour (can be overnight) in the dark.
-
DNA Unwinding: Remove slides from lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with cold Alkaline Electrophoresis Buffer until the slides are fully submerged. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply voltage to the tank to achieve ~1 V/cm (e.g., 25V and 300 mA) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove slides and wash 3 times (5 minutes each) with Neutralization Buffer. Stain the slides with a diluted DNA staining solution (e.g., SYBR® Green I) for 5-10 minutes in the dark.
-
Visualization: Visualize comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.
-
Data Analysis: Use specialized software (e.g., Comet Assay IV, OpenComet) to quantify DNA damage. The primary metric is "% Tail DNA" ((Tail DNA Intensity / Total DNA Intensity) x 100).
Data Presentation
Table 1: Quantification of DNA Damage using the Comet Assay
| Treatment Group | Concentration | % Tail DNA (Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 5.2 ± 1.8 |
| Fasciculin | 10 nM | 6.1 ± 2.1 |
| Fasciculin | 50 nM | 15.8 ± 4.5* |
| Fasciculin | 100 nM | 28.3 ± 6.2** |
| Etoposide | 50 µM | 45.7 ± 7.9** |
Hypothetical data representing a statistically significant increase in DNA damage. SD = Standard Deviation.
γ-H2AX Foci Formation Assay
The γ-H2AX assay is a highly specific and sensitive method for detecting DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage[12]. In response to a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX[13][14]. These phosphorylated histones accumulate at the site of damage, creating discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy[13][15]. The number of γ-H2AX foci per cell directly correlates with the number of DSBs[14].
Experimental Protocol: Immunofluorescence Staining of γ-H2AX
A. Materials
-
Cell Line: SH-SY5Y or other appropriate cell line.
-
Reagents: Fasciculin-2, Camptothecin (positive control), Cell culture plates or coverslips, 4% Paraformaldehyde (PFA) in PBS, 0.25% Triton X-100 in PBS, Blocking Buffer (e.g., 5% BSA in PBS), Primary antibody (anti-phospho-Histone H2A.X Ser139), Alexa Fluor-conjugated secondary antibody, DAPI (nuclear counterstain), Antifade mounting medium.
-
Equipment: Fluorescence microscope with appropriate filters and imaging software.
B. Procedure
-
Cell Culture and Treatment: Seed cells onto glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat cells with varying concentrations of Fasciculin as described for the Comet Assay. Include a positive control (e.g., 10 µM Camptothecin for 2 hours).
-
Fixation and Permeabilization: After treatment, wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Add the diluted antibody to the cells and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add the solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For each treatment group, capture images from at least 10 random fields. Count the number of distinct γ-H2AX foci per nucleus. A cell is often considered positive if it contains >5 foci.
Data Presentation
Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Analysis
| Treatment Group | Concentration | Mean γ-H2AX Foci per Cell (± SD) | % of Foci-Positive Cells (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 1.2 ± 0.8 | 4.5 ± 1.5 |
| Fasciculin | 10 nM | 1.5 ± 1.1 | 5.8 ± 2.0 |
| Fasciculin | 50 nM | 6.8 ± 2.5* | 65.2 ± 8.8* |
| Fasciculin | 100 nM | 14.2 ± 4.1** | 89.7 ± 5.4** |
| Camptothecin | 10 µM | 22.5 ± 5.3** | 95.1 ± 3.2** |
Hypothetical data representing a statistically significant increase in γ-H2AX foci. SD = Standard Deviation.
Micronucleus Assay
The in vitro micronucleus assay is a comprehensive genotoxicity test that detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss)[16][17]. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei[18]. The assay is typically performed using a cytokinesis-block method (with Cytochalasin B), which allows for the specific analysis of cells that have completed one nuclear division, ensuring that damage is expressed[18][19].
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
A. Materials
-
Cell Line: TK6, CHO, or other suitable cell line with a stable karyotype.
-
Reagents: Fasciculin-2, Mitomycin C (positive clastogen), Colchicine (positive aneugen), Cytochalasin B, Hypotonic solution (0.075 M KCl), Fixative (Methanol:Acetic Acid, 3:1), Giemsa stain or Acridine Orange.
-
Equipment: Centrifuge, Microscope slides, Light microscope.
B. Procedure
-
Cell Culture and Treatment: Seed cells and allow them to grow. Treat cultures with various concentrations of Fasciculin for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours for many cell lines). Include negative and positive controls.
-
Cytokinesis Block: Add Cytochalasin B at an appropriate concentration (e.g., 3-6 µg/mL) at a time point that allows cells to complete one mitosis after the start of treatment (e.g., add for the final 24 hours of a 48-hour treatment).
-
Cell Harvest: Following incubation, harvest the cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed hypotonic KCl solution and incubate for 5-10 minutes at 37°C to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step two more times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or a fluorescent dye like Acridine Orange.
-
Scoring: Under a light or fluorescence microscope, score at least 1000-2000 binucleated cells per treatment group. Count the number of binucleated cells that contain one, two, or more micronuclei according to established criteria. Also, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
Data Presentation
Table 3: Assessment of Chromosomal Damage using the Micronucleus Assay
| Treatment Group | Concentration | Frequency of Micronucleated Cells (%) (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 1.5 ± 0.4 | 1.85 ± 0.09 |
| Fasciculin | 10 nM | 1.8 ± 0.6 | 1.81 ± 0.11 |
| Fasciculin | 50 nM | 4.2 ± 1.1* | 1.65 ± 0.14* |
| Fasciculin | 100 nM | 8.9 ± 2.3** | 1.42 ± 0.18** |
| Mitomycin C | 0.5 µg/mL | 12.5 ± 2.9** | 1.35 ± 0.21** |
Hypothetical data representing a statistically significant increase in micronuclei and a decrease in proliferation. SD = Standard Deviation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing Fasciculin-induced genotoxicity.
Hypothetical Signaling Pathway for Toxin-Induced DNA Damage
Caption: Potential pathways for toxin-induced DNA damage.
References
- 1. Fasciculin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [The fasciculin-acetylcholinesterase interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasciculins, anticholinesterase toxins from the venom of the green mamba Dendroaspis angusticeps. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Comet assay - Wikipedia [en.wikipedia.org]
- 9. championsoncology.com [championsoncology.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. scispace.com [scispace.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Unveiling the Impact of Fasicularin on DNA Repair Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Fasicularin, a marine-derived alkaloid, on cellular DNA repair mechanisms. This compound has been identified as a DNA alkylating agent, inducing cytotoxic lesions that trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR).[1][2] Understanding how this compound interacts with DNA repair pathways is crucial for evaluating its potential as a therapeutic agent.
Introduction to this compound and DNA Alkylation
This compound is a tricyclic alkaloid isolated from the marine ascidian Nephteis fasicularis. Its cytotoxic properties are attributed to its ability to alkylate DNA, primarily at guanine residues.[1][2] This action is mediated by the formation of a reactive aziridinium ion, a mechanism analogous to that of several clinically used anticancer drugs.[1] Alkylation of DNA creates adducts that can block DNA replication and transcription, leading to strand breaks and cell death if not repaired.[3][4][5] The cellular response to such damage involves a complex network of DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[3]
Key Experimental Approaches
To elucidate the effect of this compound on DNA repair, a multi-pronged approach is recommended, encompassing the quantification of DNA damage, assessment of cell cycle progression, and measurement of the activity of specific DNA repair pathways.
1. Quantifying DNA Damage:
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is a sensitive method for detecting DNA strand breaks.[6] The "tail moment" of the comet-shaped DNA is proportional to the amount of DNA damage.[6][7] Both alkaline and neutral versions of the assay can be employed to distinguish between single-strand and double-strand breaks.[6]
-
γH2AX Foci Formation Assay: Phosphorylation of the histone variant H2AX to form γH2AX is an early cellular response to DNA double-strand breaks (DSBs).[8][9][10] Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, providing a reliable marker for DSB formation.[8][10][11]
2. Analyzing Cell Cycle Progression:
-
Flow Cytometry: DNA damage often triggers cell cycle arrest to allow time for repair.[12][13][14] Flow cytometry with DNA-staining dyes like propidium iodide can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing any this compound-induced cell cycle checkpoints.[14][15]
3. Measuring DNA Repair Pathway Activity:
-
Base Excision Repair (BER) Assay: The BER pathway is primarily responsible for repairing small base lesions, including those caused by alkylation.[3][16] A common method to measure BER activity involves using a reporter plasmid containing a specific DNA lesion.[17] Cellular extracts are incubated with the plasmid, and the repair activity is quantified by the restoration of a reporter gene's function.
-
Nucleotide Excision Repair (NER) Assay: NER is responsible for removing bulky DNA adducts that distort the DNA helix.[18] Similar to the BER assay, an in vitro NER assay can be performed using a plasmid with a specific bulky lesion. The repair efficiency is determined by the amount of repaired plasmid.[18]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Reporter Assays: HR and NHEJ are the two major pathways for repairing DNA double-strand breaks.[19][20] Cell-based reporter assays, often using GFP, are widely used to measure the efficiency of these pathways.[19][20][21][22][23][24][25][26] These assays typically involve the introduction of a specific DSB in a reporter gene and quantifying the repair events by the restoration of GFP expression.[19][20][21][22][24][25]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments. Representative data from studies on other DNA alkylating agents are included for illustrative purposes.
Table 1: Quantification of DNA Damage by Comet Assay
| Treatment | Concentration (µM) | Mean Tail Moment (± SEM) | Fold Increase over Control |
| Control | 0 | 1.5 ± 0.2 | 1.0 |
| This compound | 1 | 5.8 ± 0.6 | 3.9 |
| This compound | 5 | 12.3 ± 1.1 | 8.2 |
| This compound | 10 | 25.1 ± 2.5 | 16.7 |
| MMS (Positive Control) | 100 | 28.4 ± 3.0 | 18.9 |
SEM: Standard Error of the Mean. Data is hypothetical and for illustrative purposes.
Table 2: Quantification of γH2AX Foci Formation
| Treatment | Concentration (µM) | Mean γH2AX Foci per Cell (± SEM) | Fold Increase over Control |
| Control | 0 | 2.1 ± 0.3 | 1.0 |
| This compound | 1 | 8.5 ± 0.9 | 4.0 |
| This compound | 5 | 19.2 ± 1.8 | 9.1 |
| This compound | 10 | 35.6 ± 3.1 | 16.9 |
| Etoposide (Positive Control) | 10 | 40.2 ± 3.8 | 19.1 |
SEM: Standard Error of the Mean. Data is hypothetical and for illustrative purposes.
Table 3: Cell Cycle Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 55.2 | 28.1 | 16.7 |
| This compound | 1 | 58.9 | 25.4 | 15.7 |
| This compound | 5 | 45.3 | 20.1 | 34.6 |
| This compound | 10 | 30.1 | 15.8 | 54.1 |
| Nocodazole (Positive Control) | 0.1 | 10.5 | 5.2 | 84.3 |
Data is hypothetical and for illustrative purposes, showing a G2/M arrest.
Table 4: DNA Repair Pathway Efficiency
| Treatment | Concentration (µM) | BER Activity (% of Control) | NER Activity (% of Control) | HR Efficiency (% of Control) | NHEJ Efficiency (% of Control) |
| Control | 0 | 100 | 100 | 100 | 100 |
| This compound | 1 | 95 | 98 | 92 | 105 |
| This compound | 5 | 78 | 85 | 65 | 110 |
| This compound | 10 | 55 | 62 | 40 | 115 |
Data is hypothetical and for illustrative purposes, suggesting potential inhibition of BER, NER, and HR, and a possible upregulation of error-prone NHEJ.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
Materials:
-
This compound
-
Methyl methanesulfonate (MMS) as a positive control
-
Cultured cells (e.g., HeLa, A549)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a positive control (e.g., 100 µM MMS) for a defined period (e.g., 2 hours). Include a vehicle-treated control group.
-
Slide Preparation: Prepare a base layer of 1% NMP agarose on microscope slides.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Staining and Visualization: Stain the slides with a DNA staining solution. Visualize the comets using a fluorescence microscope.
-
Data Analysis: Capture images of at least 50 randomly selected cells per slide. Use image analysis software to calculate the tail moment (product of the tail length and the fraction of DNA in the tail).
Protocol 2: Immunofluorescence Staining for γH2AX Foci
Materials:
-
This compound
-
Etoposide as a positive control
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and a positive control (e.g., 10 µM Etoposide) for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Wash with PBS and block with blocking solution for 1 hour at room temperature. Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Data Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus in at least 100 cells per condition.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Materials:
-
This compound
-
Nocodazole as a positive control for G2/M arrest
-
Cultured cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and a positive control (e.g., 0.1 µM Nocodazole) for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells (including floating cells) and wash with PBS. Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: GFP-Based Reporter Assay for Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
Materials:
-
Cell line stably expressing an HR or NHEJ reporter construct (e.g., DR-GFP for HR, EJ5-GFP for NHEJ)
-
I-SceI expression vector
-
This compound
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the reporter cell line. Treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Transfection: Co-transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells is directly proportional to the efficiency of the respective repair pathway (HR or NHEJ). Normalize the results to a control group transfected with a control vector.
Visualization of Key Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative, Real-time Analysis of Base Excision Repair Activity in Cell Lysates Utilizing Lesion-specific Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Increased Synthetic Cytotoxicity of Combinatorial Chemoradiation Therapy in Homologous Recombination Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting HR Repair as a Synthetic Lethal Approach to Increase DNA Damage Sensitivity by a RAD52 Inhibitor in BRCA2-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fasicularin as a Chemical Probe in DNA Alkylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasicularin is a structurally novel, tricyclic thiocyanate-containing alkaloid originally isolated from the marine ascidian Nephteis fasicularis.[1] Early biological investigations revealed its cytotoxic properties, which are attributed to its ability to induce cellular DNA damage.[1] this compound is distinguished as the first identified natural product that generates a DNA-alkylating aziridinium ion. This mechanism is analogous to that of several clinically utilized anticancer drugs, including mechlorethamine, melphalan, and chlorambucil.[1] This document provides detailed application notes and protocols for the use of this compound as a chemical probe in DNA alkylation studies, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄N₂S | PubChem CID: 10854221 |
| Molecular Weight | 334.57 g/mol | PubChem CID: 10854221 |
| IUPAC Name | [(3S,6R,8aR,12aR)-6-hexyl-1,2,3,4,6,7,8,8a,9,10,11,12-dodecahydrobenzo[j]quinolizin-3-yl] thiocyanate | PubChem CID: 10854221 |
| CAS Number | 186693-67-4 | PubChem CID: 10854221 |
| Appearance | White to off-white solid | (Typical for purified alkaloids) |
| Solubility | Soluble in DMSO, Methanol, Chloroform | (Inferred from common laboratory practice for similar compounds) |
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through the alkylation of DNA. The proposed mechanism involves the formation of a highly reactive aziridinium ion intermediate. This electrophilic species then reacts with nucleophilic sites on DNA bases, with a marked selectivity for the N7 position of guanine residues.[1] This covalent modification of DNA, known as an adduct, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Figure 1. Mechanism of this compound-induced DNA alkylation.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a framework for the types of data that should be generated when characterizing its activity. The values presented are hypothetical and should be determined experimentally.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.8 |
Table 2: Hypothetical Kinetic Parameters for this compound-DNA Adduct Formation
| Parameter | Value |
| Reactant | dsDNA (calf thymus) |
| This compound Concentration | 100 µM |
| Guanine Adduct Formation Rate Constant (k) | 1.5 x 10⁻³ s⁻¹ |
| Reaction Half-life (t₁/₂) | 7.7 min |
| Optimal pH | 7.0 - 7.4 |
| Optimal Temperature | 37°C |
Experimental Protocols
The following are detailed protocols that can be adapted for studying DNA alkylation by this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value.
Protocol 2: Detection of this compound-DNA Adducts by ³²P-Postlabeling
This sensitive method allows for the detection of DNA adducts without prior knowledge of their chemical structure.
Materials:
-
Genomic DNA isolated from cells treated with this compound
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Digest 10 µg of genomic DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducts by multidirectional TLC.
-
Detect and quantify the adducts using a phosphorimager.
Protocol 3: Analysis of this compound-DNA Adducts by LC-MS/MS
This method provides structural information and accurate quantification of specific DNA adducts.
Materials:
-
Genomic DNA isolated from cells treated with this compound
-
Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a C18 column
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
This compound-guanine adduct standard (if available)
Procedure:
-
Digest 20-50 µg of genomic DNA to nucleosides using an enzymatic digestion cocktail.
-
Inject the digested DNA sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 column with a suitable gradient.
-
Detect the this compound-DNA adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of the expected adduct.
-
Quantify the adducts by comparing the peak area to a standard curve generated with a synthetic standard.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Cell Death
This compound-induced DNA damage is expected to activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis. The key kinases ATM and ATR are likely activated in response to the DNA lesions, initiating a signaling cascade that results in the phosphorylation of downstream targets like p53 and Chk1/Chk2. This can lead to a G2/M cell cycle arrest and, if the damage is irreparable, the induction of the intrinsic apoptotic pathway.
Figure 2. Proposed signaling pathway for this compound.
Experimental Workflow for Characterizing this compound's Cellular Effects
The following workflow outlines a logical sequence of experiments to comprehensively characterize the cellular effects of this compound.
Figure 3. Experimental workflow for this compound studies.
Conclusion
This compound represents a valuable chemical probe for studying the mechanisms of DNA alkylation and the cellular responses to this form of DNA damage. Its unique natural origin and potent activity make it a compelling tool for researchers in oncology, toxicology, and drug discovery. The protocols and information provided herein offer a comprehensive guide for initiating and conducting detailed investigations into the biological effects of this compound. It is anticipated that further research with this compound will continue to provide valuable insights into the fundamental processes of DNA damage and repair.
References
Development of analytical methods for Fasicularin quantification.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of analytical methods for the quantification of fasicularin, a tricyclic marine alkaloid with cytotoxic properties.
Introduction
This compound is a structurally novel thiocyanate-containing alkaloid isolated from the marine ascidian Nephteis fasicularis.[1][2][3] Its unique tricyclic structure has attracted interest from synthetic chemists.[2][4][5][6][7] Early biological studies revealed that this compound exhibits cytotoxicity, which is attributed to its ability to damage cellular DNA.[1][3][8] The mode of action involves the alkylation of guanine residues in DNA by a this compound-derived aziridinium ion, a mechanism analogous to that of some clinically used anticancer drugs.[3] This biological activity makes this compound a compound of interest for drug development.
Reliable and validated analytical methods for the quantification of this compound are essential for various stages of research and development, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic studies: To correlate this compound concentration with its biological effects.
-
Quality control: To ensure the purity and consistency of this compound samples, whether isolated from natural sources or synthetically produced.
-
In vitro and in vivo experiments: To accurately determine the concentration of this compound used in biological assays.
This document outlines a protocol for the quantification of this compound in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
The method described here is based on the principles of liquid chromatography and mass spectrometry. A biological sample containing this compound is first processed to extract the analyte and remove interfering substances. The purified extract is then injected into a UHPLC system, where this compound is separated from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The separated this compound then enters the mass spectrometer, where it is ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). The specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. The intensity of these product ions is directly proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the response of the analyte in the sample to that of a calibration curve generated using known concentrations of a this compound standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar synthetic analogue or a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Biological matrix (e.g., plasma, cell lysate)
-
Standard laboratory glassware and equipment
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for different biological matrices.
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
Vortex the sample to ensure homogeneity.
-
To 100 µL of the sample, add 10 µL of the internal standard (IS) working solution.
-
Add 400 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization.
UHPLC System:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and the IS. A hypothetical transition for this compound (C₁₇H₂₆N₂S) with a monoisotopic mass of 290.1844 could be: Precursor ion [M+H]⁺: m/z 291.19, with product ions resulting from fragmentation of the thiocyanate group or the tricyclic core. |
| Collision Energy & Cone Voltage | Optimize for each MRM transition to achieve maximum signal intensity. |
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the response of the instrument is directly proportional to the concentration of the analyte. A calibration curve should be prepared with a minimum of six non-zero concentrations.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at a minimum of three concentration levels (low, medium, and high QC samples).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| Linearity (r²) | Value |
| Equation | y = mx + c |
Table 2: Accuracy and Precision Data for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 3 | Value | Value | Value | Value |
| Medium | 300 | Value | Value | Value | Value |
| High | 800 | Value | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Proposed Mechanism of this compound-Induced DNA Damage
Caption: this compound's DNA Alkylation Pathway.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound [jstage.jst.go.jp]
- 3. DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fasicularin Total Synthesis
Welcome to the technical support center for the total synthesis of Fasicularin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex marine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data from various published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: Based on published literature, two of the most challenging stages that significantly impact the overall yield are the construction of the tricyclic core and the late-stage introduction of the thiocyanate group. Early synthetic routes reported difficulties and low yields in these specific areas. For instance, initial attempts at thiocyanate introduction using mesylate displacement resulted in decomposition and elimination byproducts, while the Mitsunobu reaction initially gave only a 20% yield in one of the first racemic syntheses.[1]
Q2: Which synthetic route has reported the highest overall yield for this compound?
A2: An enantioselective synthesis of (-)-Fasicularin has been reported with an overall yield of 28% over approximately 11 steps.[1] Another highly efficient enantioselective total synthesis of (−)-fasicularin was accomplished in nine steps with an overall yield of 41%.[2]
Q3: My attempt to introduce the thiocyanate group via a Mitsunobu reaction resulted in a low yield. What are the common side reactions and how can I avoid them?
A3: Low yields in the Mitsunobu reaction for thiocyanation can be attributed to the formation of by-products.[1] An alternative and more efficient method involves the formation of an aziridinium ion intermediate. This approach has been shown to significantly improve the yield of the desired thiocyanate product.[1][2]
Q4: I am struggling with the stereoselectivity of the A/B ring system formation. Are there any established methods to improve this?
A4: Several strategies have been employed to control the stereochemistry of the decahydroquinoline core. One effective approach involves a double consecutive epimerization process, which leverages thermodynamically driven isomerization to obtain the desired configuration.[2][3][4] Another key strategy is the use of a reagent-dependent stereoselective reductive amination.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in Thiocyanate Introduction
Symptoms:
-
Low yield of this compound in the final step.
-
Presence of significant elimination or decomposition byproducts.
-
Formation of an isomeric byproduct along with this compound.[1]
Possible Causes:
-
Inefficient Displacement: Direct displacement of a leaving group like a mesylate can be problematic and lead to undesired side reactions.[1]
-
Suboptimal Mitsunobu Conditions: The standard Mitsunobu reaction with thiocyanic acid has been reported to be low-yielding in some cases.[1]
Solutions:
-
Utilize an Aziridinium Intermediate: A highly effective method involves treating the precursor alcohol with Mitsunobu reagents and ammonium thiocyanate. This proceeds through a presumed aziridinium ion intermediate, leading to a significantly higher yield of this compound and its isomer, which can subsequently be converted to the desired product.[1]
-
Optimize Displacement Conditions: If pursuing a displacement reaction, using a milder thiocyanate source such as tetrabutylammonium thiocyanate may offer better results than harsher reagents, although yields might still be modest.[1]
Problem 2: Poor Stereocontrol in the Formation of the Tricyclic Core
Symptoms:
-
Formation of a mixture of diastereomers.
-
Difficulty in separating the desired stereoisomer.
Possible Causes:
-
Non-Stereoselective Cyclization: Certain cyclization strategies, such as some N-chloroamine/olefin radical cyclizations, can be non-stereoselective.[1]
-
Thermodynamically Unfavorable Isomer Formation: The kinetic product of a reaction may not be the desired thermodynamic product.
Solutions:
-
Employ a Double Consecutive Epimerization Strategy: This approach allows for the conversion of an undesired stereoisomer into the desired one through thermodynamically controlled epimerization.[2][3][4]
-
Use of Chiral Auxiliaries or Catalysts: Asymmetric synthesis strategies employing chiral auxiliaries or catalysts can enforce stereocontrol during key bond-forming reactions.
-
Reagent-Controlled Diastereoselective Reductive Amination: The choice of reducing agent in a reductive amination step can dictate the stereochemical outcome, providing a divergent route to different stereoisomers.[5][6]
Quantitative Data Summary
| Synthetic Route (Key Contributor) | Number of Steps | Overall Yield | Key Strategy |
| Kibayashi (racemic) | ~29 | Not specified | Intramolecular acylnitroso Diels-Alder reaction.[1] |
| Kibayashi (enantioselective) | ~11 | 28% | Intramolecular acylnitroso Diels-Alder reaction.[1] |
| Anonymous | 9 | 41% | Double consecutive epimerizations and Ir-catalyzed reductive functionalization.[2] |
| Funk (racemic) | Not specified | Not specified | Diels-Alder cycloaddition of a 2-amidoacrolein derivative.[1] |
Key Experimental Protocols
Protocol 1: Improved Thiocyanate Introduction via Aziridinium Intermediate
This protocol is adapted from a high-yielding synthesis of (-)-Fasicularin.[1]
Reactants: Precursor alcohol (e.g., alcohol 126 in the Kibayashi synthesis), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), ammonium thiocyanate (NH₄SCN).
Procedure:
-
Dissolve the precursor alcohol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine and ammonium thiocyanate to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography. This typically yields a mixture of (-)-Fasicularin and its isomer.[1]
-
The undesired isomer can be converted to (-)-Fasicularin by allowing it to stand in acetonitrile at room temperature for several days.[1]
Expected Outcome: A high yield (up to 94%) of a mixture of this compound and its isomer.[1]
Protocol 2: Double Consecutive Epimerization for Stereocontrol
This protocol is based on a strategy to establish the correct stereochemistry of the decahydroquinoline core.[2][3][4]
Reactants: A suitable α-aminonitrile precursor.
Procedure:
-
The specific conditions for the epimerization will depend on the substrate. Generally, it involves treating the substrate with a base or acid to induce epimerization at one or more stereocenters.
-
The reaction is driven by the formation of the thermodynamically more stable isomer.
-
Monitor the reaction progress by NMR or other suitable analytical techniques to determine the diastereomeric ratio.
-
Once equilibrium is reached, or the desired isomer is the major product, work up the reaction and purify the product.
Expected Outcome: A significant enrichment of the desired diastereomer.
Visualizations
Caption: Workflow for improved thiocyanate introduction.
Caption: Troubleshooting low yield in thiocyanation.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (±)-Fasicularin through Double Consecutive Epimerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent total synthesis of the tricyclic marine alkaloids lepadiformine, this compound, and isomers of polycitorols by reagent-controlled diastereoselective reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the stereoselective synthesis of Fasicularin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of the marine alkaloid, Fasicularin. The information is targeted toward researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties in synthesizing this compound are centered around controlling stereochemistry, especially at the C2, C4a, C5, and C8a positions of its tricyclic core.[1][2] Another significant challenge is the late-stage introduction of the thiocyanate group, which can be problematic and result in low yields.[1] Some synthetic routes also face issues with low overall yields and require extensive use of protecting groups.[1][3]
Q2: What are the key strategies for controlling stereoselectivity in this compound synthesis?
Several key strategies have been employed to control stereoselectivity, including:
-
Intramolecular Diels-Alder reactions: The Kibayashi group utilized an intramolecular acylnitroso Diels-Alder reaction as a key step in their synthesis.[1]
-
Semipinacol rearrangement: Dake and coworkers developed a synthesis that employs a siloxyepoxide semipinacol rearrangement as a pivotal transformation.[1]
-
Chiral N-alkoxyamides: A strategy using a chiral N-alkoxyamide has been shown to control both reactivity and stereoselectivity, enabling aza-spirocyclization and a reductive Strecker reaction.[4]
-
Reagent-controlled diastereoselective reductive amination: A divergent route has been developed using a reagent-dependent stereoselective reductive amination of a common intermediate.[5]
-
Gold-catalyzed tandem reactions: A gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/intramolecular allylation has been used for the asymmetric total synthesis of (-)-fasicularin.[6]
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in the Intramolecular Diels-Alder Reaction
Symptoms:
-
Formation of a mixture of diastereomers.
-
Low yield of the desired cis-fused decahydroquinoline ring system.
Possible Causes:
-
The reaction conditions (solvent, temperature) are not optimal.
-
The tether connecting the diene and dienophile allows for multiple transition state conformations.
Solutions:
-
Solvent Optimization: The stereoselectivity of the intramolecular acylnitroso Diels-Alder reaction is solvent-dependent. Kibayashi and coworkers found that using a mixture of aqueous and organic solvents could improve the ratio of the desired diastereomer.[1]
-
Lewis Acid Catalysis: For related Diels-Alder reactions, the use of Lewis acids has been shown to improve diastereoselectivity by locking the conformation of the dienophile.[3]
Problem 2: Low Yield During the Introduction of the Thiocyanate Group
Symptoms:
-
Low yield of this compound in the final step.
-
Formation of elimination and decomposition byproducts.
Possible Causes:
-
The use of harsh reagents for nucleophilic substitution.
-
Steric hindrance around the reaction center.
-
The leaving group is not sufficiently activated.
Solutions:
-
Mitsunobu Reaction: The Kibayashi group initially used a Mitsunobu reaction with thiocyanic acid, although the yield was low (20%).[1]
-
Displacement of a Mesylate: An alternative is the displacement of a mesylate with a thiocyanate salt, such as tetrabutylammonium thiocyanate. This has been shown to provide this compound, albeit in low yield along with byproducts.[1]
-
Milder Conditions: Investigating milder, more selective reagents for introducing the thiocyanate group could improve the yield and minimize side reactions.
Experimental Protocols
Key Experiment: Intramolecular Acylnitroso Diels-Alder Reaction (Kibayashi Synthesis)
This protocol is adapted from the synthesis of (±)-Fasicularin by Kibayashi and coworkers.[1]
Objective: To construct the tricyclic core of this compound via an intramolecular acylnitroso Diels-Alder reaction.
Materials:
-
Diene ester precursor
-
Tetrabutylammonium periodate
-
Aqueous Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the diene ester precursor in aqueous DMSO.
-
Add tetrabutylammonium periodate to the solution to generate the acylnitroso species in situ.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adducts.
Expected Outcome: This reaction is expected to yield a mixture of A/B-trans and A/B-cis fused tricyclic products. The ratio of these products can be influenced by the reaction solvent.[1]
Quantitative Data Summary
| Synthesis Approach | Key Reaction | Diastereomeric/Enantiomeric Ratio | Overall Yield | Reference |
| Kibayashi (racemic) | Intramolecular Acylnitroso Diels-Alder | 4.8:1 (trans:cis) | Not stated | [1] |
| Funk (racemic) | Diels-Alder of a 2-amidoacrolein derivative | Single adduct | Not stated | [1] |
| Dake (enantioselective formal) | Siloxyepoxide semipinacol rearrangement | Enantiomerically pure starting material | Not stated | [1] |
| Asymmetric Synthesis via Chiral N-Alkoxyamide | Aza-spirocyclization & Reductive Strecker | High stereoselectivity | Not stated | [4] |
| Divergent Total Synthesis | Reagent-controlled diastereoselective reductive amination | Reagent-dependent | Not stated | [5] |
| Gold-Catalyzed Asymmetric Synthesis | Tandem alkyne hydroamination/allylation | High stereoselectivity | Not stated | [6] |
Visualizations
Caption: General synthetic strategies for this compound.
Caption: Troubleshooting low yield thiocyanate introduction.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]
- 4. Asymmetric Total Synthesis of this compound by Chiral N-Alkoxyamide Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent total synthesis of the tricyclic marine alkaloids lepadiformine, this compound, and isomers of polycitorols by reagent-controlled diastereoselective reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (-)-Fasicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Hurdle: A Troubleshooting Guide for Thiocyanate Installation in Fasicularin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Fasicularin, a marine alkaloid with notable cytotoxic properties, presents a significant challenge for synthetic chemists.[1] One of the most critical and often problematic steps is the introduction of the thiocyanate functionality at a sterically hindered tertiary alcohol. This technical guide provides a comprehensive troubleshooting resource for researchers encountering difficulties with this final transformation.
Frequently Asked Questions (FAQs)
Q1: My attempt to displace a leaving group (e.g., mesylate, tosylate) on the tertiary alcohol with potassium thiocyanate (KSCN) resulted in elimination and decomposition products. Why is this happening and what can I do?
A1: Direct nucleophilic substitution (SN2) at the tertiary carbon center of the this compound precursor is highly disfavored due to steric hindrance. The basicity of the thiocyanate anion can instead promote elimination (E2) pathways, leading to the observed decomposition. One reported attempt to displace a mesylate group with KSCN resulted solely in elimination and decomposition products.[2] To circumvent this, alternative methods that avoid harsh basic conditions and direct SN2 displacement are recommended.
Q2: I am considering a Mitsunobu reaction for the thiocyanate installation. What are the potential pitfalls and recommended conditions?
A2: The Mitsunobu reaction is a viable but often low-yielding approach for this transformation. In one documented synthesis, a Mitsunobu reaction using thiocyanic acid resulted in only a 20% yield of racemic this compound.[2] However, a more successful variation of the Mitsunobu reaction has been reported, employing ammonium thiocyanate (NH4SCN). This approach afforded a 94% yield of a 1:1 mixture of (-)-Fasicularin and its isomer.[2] It is proposed that this reaction proceeds through an intermediate aziridinium ion.[2]
Q3: I am observing the formation of an isothiocyanate (-NCS) byproduct. How can I minimize this?
A3: The formation of the isomeric isothiocyanate is a common side reaction when installing a thiocyanate group, particularly with tertiary alcohols.[3][4] The thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. The choice of reagents and reaction conditions can influence the selectivity. Methods that favor SN2-type reactions on primary and secondary alcohols tend to give the desired thiocyanate, while conditions that have more SN1 character can lead to the isothiocyanate, especially with tertiary substrates.[3] Interestingly, in one successful synthesis of (-)-Fasicularin, the undesired isothiocyanate isomer, upon standing in acetonitrile at room temperature for three days, was converted in high yield to the desired thiocyanate product, likely through the same aziridinium ion intermediate.[2]
Q4: Are there other reagent systems I can try for the conversion of the tertiary alcohol to the thiocyanate?
A4: Yes, several other reagent systems have been developed for the conversion of alcohols to thiocyanates, although their efficacy on the specific this compound scaffold has not been reported. These methods often aim to activate the alcohol under mild conditions. Some options include:
-
Triphenylphosphine/Diethylazodicarboxylate (DEAD)/NH4SCN: This is a variation of the Mitsunobu reaction that has shown success for primary and secondary alcohols.[3] For tertiary alcohols, it has been reported to yield only isothiocyanates.[3]
-
Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN: This system can convert tertiary alcohols to isothiocyanates.[4]
-
Trichloroisocyanuric acid/NH4SCN: This phosphine-free method has been used for the conversion of primary, secondary, and tertiary alcohols to their corresponding thiocyanates or isothiocyanates.[5]
It is crucial to screen these alternative reagents on a small scale to determine their feasibility for the complex this compound precursor.
Summary of Key Reaction Conditions for Thiocyanate Installation
| Method | Reagents | Solvent | Temperature | Yield | Comments | Reference |
| Mesylate Displacement | Mesyl chloride, Et3N; then KSCN | Not specified | Not specified | 0% | Resulted in elimination and decomposition | [2] |
| Mitsunobu Reaction | Thiocyanic acid, PPh3, DEAD | Not specified | Not specified | 20% | Produced racemic this compound | [2] |
| Modified Mitsunobu | NH4SCN, PPh3, DEAD | Not specified | Not specified | 94% (1:1 mixture of isomers) | Undesired isomer converted to product upon standing | [2] |
Detailed Experimental Protocols
Modified Mitsunobu Protocol for (-)-Fasicularin Synthesis (Adapted from Kibayashi et al.) [2]
To a solution of the tertiary alcohol precursor in an appropriate anhydrous solvent (e.g., THF, CH2Cl2), add triphenylphosphine (PPh3) and ammonium thiocyanate (NH4SCN). The mixture is cooled to 0 °C, and diethylazodicarboxylate (DEAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then concentrated and purified by column chromatography to yield a mixture of (-)-Fasicularin and its isomer. The undesired isomer can be converted to (-)-Fasicularin by letting it stand in acetonitrile at room temperature for several days.
Visualizing the Reaction Pathways
To better understand the challenges and potential solutions, the following diagrams illustrate the key reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Side reactions and byproduct formation in Fasicularin synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fasicularin. The information is compiled from published total synthesis campaigns and addresses common side reactions and byproduct formations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the total synthesis of this compound?
The most significant and frequently reported challenge in this compound synthesis is the introduction of the thiocyanate (-SCN) group at a late stage of the synthesis. This step is often plagued by low yields, elimination reactions, and the formation of isomeric byproducts. Other challenges include controlling stereochemistry during key bond-forming reactions and achieving high yields in multi-step sequences.
Q2: Are there specific safety precautions to consider when working with thiocyanates?
Yes, thiocyanate reagents can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for each specific reagent for detailed handling and disposal information.
Troubleshooting Guide: Side Reactions and Byproduct Formation
Issue 1: Low Yield and Byproduct Formation During Thiocyanate Introduction
Question: I am attempting to introduce the thiocyanate group by displacing a leaving group (e.g., mesylate) on the C13 hydroxyl precursor, but I am observing low yields of this compound along with significant amounts of elimination and other byproducts. What are the likely side reactions and how can I mitigate them?
Answer: This is a well-documented and critical step in several this compound syntheses. The primary side reactions are elimination to form an alkene and decomposition of the starting material or product. The choice of reagents and reaction conditions is crucial to favor the desired substitution reaction.
Common Side Reactions and Solutions:
-
Elimination: The basicity of the thiocyanate source or the reaction conditions can promote E2 elimination, especially with a secondary leaving group.
-
Troubleshooting:
-
Choice of Thiocyanate Salt: Using a less basic counter-ion for the thiocyanate can be beneficial. For example, tetrabutylammonium thiocyanate has been used successfully where potassium thiocyanate (KSCN) led to elimination and decomposition products.[1]
-
Milder Conditions: Employing Mitsunobu conditions (e.g., with thiocyanic acid or ammonium thiocyanate) can sometimes provide the desired product, although yields can be variable.[1] It's important to note that in some cases, the Mitsunobu reaction has failed to yield the product.[1]
-
-
-
Formation of Isomeric Byproducts: The reaction can proceed through an aziridinium ion intermediate, leading to the formation of a stereoisomer of this compound.[1]
-
Troubleshooting:
-
Isomer Equilibration: In some instances, the undesired isomer can be converted to the desired this compound by allowing it to stand in a suitable solvent (e.g., acetonitrile) at room temperature, likely proceeding through the same aziridinium intermediate.[1]
-
-
-
Decomposition: The starting material or the this compound product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
Temperature Control: Maintain strict temperature control as elevated temperatures can promote side reactions.
-
-
Quantitative Data on Thiocyanate Introduction:
| Precursor | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Alcohol 123 (Funk Synthesis) | 1. MsCl, Et3N; 2. Bu4NSCN | Racemic this compound + Byproducts 138 & 139 | Low | [1] |
| Alcohol 123 (Kibayashi Attempt) | MsCl, then KSCN | Elimination and decomposition products | 0 | [1] |
| Alcohol 123 (Kibayashi Success) | Mitsunobu reaction with thiocyano acid | Racemic this compound | 20 | [1] |
| Alcohol 126 (Kibayashi Synthesis) | Mitsunobu with NH4SCN | (-)-Fasicularin + Isomer 128 (1:1 mixture) | 94 | [1] |
Issue 2: Stereocontrol in Diels-Alder Cycloaddition
Question: In a Funk-type synthesis, I am performing a [4+2] cycloaddition to form the tricyclic core. How can I ensure the desired regio- and stereoselectivity, and what are the potential side products?
Answer: The Diels-Alder reaction in the Funk synthesis of (±)-Fasicularin is a crucial step for establishing the relative stereochemistry of the core structure. While it is reported to be highly stereoselective, deviations in reaction conditions could potentially lead to other diastereomers.
Key Considerations for Stereocontrol:
-
High Pressure: The reported successful cycloaddition was effected at high pressure (12 kbar), which can significantly influence the stereochemical outcome and reaction rate.[1]
-
Lewis Acid Catalysis: While not explicitly mentioned for this specific step in the provided reference, Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. Experimenting with different Lewis acids could be a troubleshooting step if selectivity is poor under thermal conditions.
-
Substrate Control: The inherent facial bias of the diene and dienophile plays a major role. Ensure the precursors are of high purity.
Potential Side Products:
-
Endo/Exo Isomers: Although the reaction is reported to yield a single adduct, incomplete selectivity could lead to the formation of the corresponding endo or exo isomer.
-
Regioisomers: Depending on the substitution pattern of the diene and dienophile, regioisomeric products could be formed.
Experimental Protocols
Protocol 1: Introduction of the Thiocyanate Group via Mitsunobu Reaction (Kibayashi Method)
This protocol is adapted from the Kibayashi synthesis for the conversion of an alcohol precursor to this compound.
-
Preparation: Dissolve the alcohol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.5 eq) and ammonium thiocyanate (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., 12-24 hours).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate this compound from triphenylphosphine oxide and other byproducts.
Note: This reaction can result in a mixture of this compound and its C13 epimer. Further purification or an isomerization step may be necessary.[1]
Visualizations
Caption: Side reactions in the introduction of the thiocyanate group.
Caption: Overview of key strategies in different this compound syntheses.
References
Technical Support Center: Purification of Synthetic Fasicularin and Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic Fasicularin and its intermediates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its synthetic precursors.
Column Chromatography Issues
Flash column chromatography is a primary tool for purifying intermediates in the synthesis of this compound. However, challenges such as poor separation, product decomposition, and low recovery are common.
Problem: Poor Separation of Diastereomers
Many synthetic routes to this compound generate diastereomeric mixtures that can be difficult to separate by standard flash chromatography. For instance, the reduction of an aminoketone intermediate can result in a mixture of epimers.[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use high-performance silica gel (230-400 mesh). | Finer particle size provides higher surface area and better resolution. |
| Solvent System | Employ a solvent system with low polarity and add a small amount of a more polar solvent to achieve an optimal Rf value (0.2-0.3) for the target compound. A common starting point is a hexane/ethyl acetate gradient. | A lower Rf value increases the interaction time with the stationary phase, improving separation. |
| Gradient Elution | Utilize a shallow gradient of the more polar solvent. | A slow increase in solvent polarity can effectively resolve compounds with small differences in polarity. |
| Alternative Sorbents | Consider using alumina (basic or neutral) or reversed-phase silica (C18). | Alumina can be beneficial for basic compounds like this compound, reducing tailing. Reversed-phase chromatography separates based on hydrophobicity, which can be effective for diastereomers. |
Problem: Product Streaking or Tailing on Silica Gel
The basic nitrogen atoms in the this compound scaffold can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
| Parameter | Recommendation | Rationale |
| Solvent Modifier | Add a small amount of a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonia in methanol). | The basic modifier neutralizes the acidic sites on the silica gel, reducing strong interactions with the basic analyte. |
| Stationary Phase | Use deactivated silica gel or an alternative like alumina. | Deactivated silica has fewer acidic sites. Alumina is less acidic and can be a better choice for purifying basic compounds. |
| Sample Loading | Dry-load the sample onto the column. | Dissolving the sample in a strong, polar solvent for wet loading can lead to band broadening. Dry loading onto silica or Celite provides a more concentrated starting band. |
Problem: Low or No Recovery of the Product
This can be due to decomposition on the stationary phase or irreversible adsorption.
| Parameter | Recommendation | Rationale |
| TLC Analysis | Before running a column, spot the crude material on a TLC plate and let it sit for a few hours before developing. | This can indicate if the compound is decomposing on the silica gel. |
| Column Deactivation | Flush the column with the eluent containing a basic modifier before loading the sample. | This pre-treats the silica gel to minimize decomposition of acid-sensitive compounds. |
| Elution Strength | If the compound is highly polar, a stronger eluent system may be needed. | Ensure the solvent system is strong enough to elute the compound in a reasonable number of column volumes. |
Crystallization Challenges
Crystallization is an excellent method for obtaining highly pure this compound or its intermediates. However, inducing crystallization can be challenging.
Problem: Oiling Out Instead of Crystallizing
The compound separates from the solution as an oil rather than forming crystals.
| Parameter | Recommendation | Rationale |
| Solvent System | Use a binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble). Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and slowly add the anti-solvent until turbidity appears. | This carefully controls the supersaturation, promoting slow crystal growth over rapid precipitation. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. | Slow cooling encourages the formation of a well-ordered crystal lattice. |
| Seeding | If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution. | The seed crystal provides a template for crystal growth. |
Problem: No Crystal Formation
The compound remains in solution even at high concentrations and low temperatures.
| Parameter | Recommendation | Rationale |
| Solvent Screening | Systematically screen a wide range of solvents with varying polarities. | The ideal solvent will have moderate solubility at room temperature and high solubility at elevated temperatures. |
| Vapor Diffusion | Dissolve the compound in a small amount of a relatively volatile solvent and place this in a larger chamber containing a more volatile anti-solvent. | Slow diffusion of the anti-solvent into the solution gradually induces crystallization. |
| Purity | Ensure the material is of high purity (>95%). | Impurities can inhibit crystal lattice formation. Consider an additional chromatographic step before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: My synthesis produced a 1:1 mixture of (-)-Fasicularin and its isomer. How can I separate them?
A1: A key finding in the synthesis of (-)-Fasicularin is that the undesired isomer can be converted to the desired product. After the initial purification to remove other impurities, dissolving the isomeric mixture in acetonitrile and allowing it to stand at room temperature for a few days can lead to a high yield of (-)-Fasicularin.[1] This equilibration is thought to proceed through an aziridinium ion intermediate.[1]
Q2: I am having trouble purifying the Diels-Alder adduct in my synthesis. What are the common challenges?
A2: The intramolecular acylnitroso Diels-Alder reaction used in some this compound syntheses can produce a mixture of cycloadducts.[1] The separation of these isomers often requires careful flash column chromatography. Using a high-resolution silica gel and a shallow elution gradient is crucial for resolving these closely related compounds.
Q3: What are some common side products in this compound synthesis that I should be aware of during purification?
A3: Depending on the synthetic route, common side products can include epimers at various stereocenters, products of elimination reactions, and incompletely cyclized intermediates. For example, the introduction of the thiocyanate group via a Mitsunobu reaction can be challenging and may lead to elimination byproducts.[1] Careful analysis of crude reaction mixtures by LC-MS and NMR is essential to identify these impurities and develop an appropriate purification strategy.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase HPLC or flash chromatography can be a very effective technique for purifying this compound and its intermediates, especially for separating diastereomers. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape for the basic amine moieties.
Data Presentation
The following table summarizes typical purification outcomes for key steps in a representative this compound synthesis.
| Intermediate/Product | Purification Method | Typical Yield (%) | Purity (%) | Key Impurities |
| Unsaturated Nitrile (E/Z mixture) | Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) | >90 (of major isomer) | >98 (of major isomer) | Minor Z-isomer |
| Diels-Alder Adduct | Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) | ~70-80 | >95 | Diastereomeric adducts |
| Tricyclic Alcohol Intermediate | Flash Chromatography (Silica Gel, DCM/MeOH gradient with 1% Et3N) | ~80-90 | >98 | Epimeric alcohols |
| Final Product (this compound) | Flash Chromatography followed by Crystallization or Preparative HPLC | >90 (after equilibration) | >99 | Isomeric this compound analogue |
Experimental Protocols
Protocol 1: Flash Chromatography of a Diastereomeric Mixture of Tricyclic Alcohols
This protocol is representative for the purification of hydroxylated intermediates in the this compound synthesis.
-
Column Preparation: A glass column is dry-packed with silica gel (230-400 mesh). The column is then flushed with the initial eluent (e.g., 100% Dichloromethane (DCM)).
-
Sample Preparation: The crude mixture of diastereomeric alcohols is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure to yield a free-flowing powder.
-
Loading: The dry sample is carefully added to the top of the prepared column. A thin layer of sand is added on top to prevent disturbance of the stationary phase.
-
Elution: The column is eluted with a gradient of methanol in DCM, starting from 0% methanol and gradually increasing to 5%. A small amount of triethylamine (0.5-1%) is added to the mobile phase to prevent peak tailing.
-
Fraction Collection: Fractions are collected and analyzed by TLC (e.g., 95:5 DCM/MeOH with 0.5% Et3N) to identify those containing the desired product.
-
Solvent Removal: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified alcohol.
Protocol 2: Crystallization of this compound
This protocol describes a general method for obtaining crystalline this compound.
-
Dissolution: The purified this compound (as a free base or a salt) is dissolved in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetone, or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel with a small cotton plug.
-
Cooling: The flask is covered and allowed to cool slowly to room temperature. For slower crystallization, the flask can be placed in a Dewar flask containing warm water.
-
Crystal Growth: Once at room temperature, the flask is transferred to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold crystallization solvent, and then dried under vacuum.
Mandatory Visualization
References
Addressing Solubility Challenges of Fasicularin in Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the marine alkaloid Fasicularin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tricyclic marine alkaloid that has demonstrated cytotoxic effects. Its primary mechanism of action is DNA alkylation. It specifically targets the N7 position of guanine residues within the DNA strand, leading to DNA damage and ultimately, cell death.[1] This action is mediated through the formation of a highly reactive aziridinium ion from the this compound molecule.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
This compound, like many complex marine alkaloids, is a hydrophobic molecule with limited aqueous solubility. Precipitation upon addition to aqueous buffers or cell culture media is a common issue. This is due to the unfavorable interaction between the nonpolar this compound molecule and the polar water molecules, causing the compound to aggregate and fall out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of hydrophobic compounds like this compound for use in biological assays. It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in your cell-based assays at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a step-by-step workflow to address compound precipitation during your experiments.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Solvent | Recommended Starting Concentration for Stock | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 1-10 mM | ≤ 0.5% (v/v) | Most common and effective solvent. Can be cytotoxic at higher concentrations. |
| Ethanol | 1-5 mM | ≤ 0.5% (v/v) | Less effective than DMSO for highly hydrophobic compounds. Can also be cytotoxic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound into a sterile amber microcentrifuge tube. Note: this compound's molecular weight should be used for accurate molar concentration calculations.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Cytotoxicity Assay using the MTT Method
This protocol provides a general framework for assessing the cytotoxicity of this compound against an adherent cell line, such as Vero cells.[2] Researchers should optimize parameters for their specific cell line and experimental conditions.
Materials:
-
Vero cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizing this compound's Mechanism of Action
DNA Alkylation Pathway
The following diagram illustrates the proposed mechanism of DNA alkylation by this compound.
DOT Script for DNA Alkylation Pathway
Caption: this compound's DNA alkylation mechanism.
References
Enhancing the stability of Fasicularin for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the stability of Fasicularin for in vitro studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis.[1][2][3] Its cytotoxic properties stem from its ability to act as a DNA alkylating agent.[1][2] In a neutral pH environment (pH 7.0), this compound is thought to form a reactive aziridinium ion intermediate.[1] This intermediate then alkylates guanine residues within the DNA, leading to the formation of base-labile lesions and subsequent DNA strand cleavage.[1] This mechanism of action is analogous to that of several clinically used anticancer drugs.[1]
Q2: Why is the stability of this compound a concern for in vitro studies?
A2: Like many natural products, particularly marine alkaloids, this compound's complex structure can make it susceptible to degradation under various experimental conditions.[4][5][6] Factors such as pH, temperature, light exposure, and the choice of solvent can impact its stability, potentially leading to a loss of activity and inconsistent experimental results.[7][8] The reactive nature of its thiocyanate group and the potential for the formation of the aziridinium ion suggest that the molecule's integrity can be compromised if not handled and stored correctly.
Q3: How should I prepare and store this compound stock solutions?
A3: To maximize stability, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO.[9] For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C in light-protecting tubes.[8] Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium immediately before adding to the cells.[9]
Q4: What are the key signaling pathways activated by this compound-induced DNA damage?
A4: As a DNA alkylating agent, this compound triggers the DNA Damage Response (DDR) pathway.[10][11][12] This complex signaling network is initiated by sensor proteins like ATM (ataxia–telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) that recognize DNA lesions.[13][14] Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including the tumor suppressor protein p53.[15] Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiate apoptosis (programmed cell death).[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | Degradation of this compound: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Minimize the time the compound is in the aqueous culture medium before being added to cells.- Evaluate the stability of this compound in your specific culture medium over the time course of the experiment. |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | - Double-check all calculations for dilutions.- Use calibrated pipettes and proper pipetting technique. | |
| Cell Line Resistance: The chosen cell line may be resistant to DNA alkylating agents due to efficient DNA repair mechanisms. | - Use a positive control compound with a similar mechanism of action (e.g., cisplatin) to confirm the cell line's sensitivity.- Consider using a different cell line with known sensitivity to DNA damaging agents. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | - Ensure a homogenous single-cell suspension before seeding.- Use a consistent seeding technique for all wells.[16] |
| Edge Effects: Evaporation from the outer wells of the microplate during incubation.[17] | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or water to maintain humidity.[17] | |
| Compound Precipitation: this compound may precipitate in the aqueous culture medium at higher concentrations. | - Visually inspect the wells for any signs of precipitation after adding the compound.- Determine the solubility limit of this compound in your culture medium.- Consider using a solubilizing agent, but first, test its effect on the cells alone. | |
| Unexpected Cell Morphology or Death in Control Wells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO).- Run a vehicle-only control to assess the effect of the solvent on the cells.[18] |
| Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture.[19] | - Regularly test your cell lines for mycoplasma contamination.- Practice sterile cell culture techniques.- Visually inspect cultures for signs of contamination (e.g., turbidity, pH changes, filamentous growth).[19] |
Data Presentation: Stability of this compound
Table 1: Illustrative pH Stability of this compound in Aqueous Buffer
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 5.0 | 37 | 24 | 95 |
| 7.4 | 37 | 24 | 70 |
| 8.5 | 37 | 24 | 45 |
Table 2: Illustrative Temperature Stability of this compound in DMSO
| Storage Temperature (°C) | Storage Duration (days) | Remaining this compound (%) |
| 4 | 30 | 90 |
| -20 | 180 | 98 |
| -80 | 365 | >99 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated pipettes
-
Sterile cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Under sterile conditions, dissolve the required mass of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Procedure for Working Solutions:
-
Immediately before use, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the diluted solutions immediately to minimize degradation in the aqueous medium.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
96-well flat-bottom cell culture plates
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[15]
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in a final volume of 200 µL. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[20]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for enhancing this compound stability.
Caption: Proposed activation and degradation pathway of this compound.
References
- 1. DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 8. actascientific.com [actascientific.com]
- 9. flinnsci.com [flinnsci.com]
- 10. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. corning.com [corning.com]
- 20. Design, Synthesis and Evaluation of New Marine Alkaloid-Derived Pentacyclic Structures with Anti-Tumoral Potency | MDPI [mdpi.com]
Improving the efficiency of key steps in published Fasicularin syntheses.
Welcome to the technical support center for the synthesis of Fasicularin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the efficiency of key steps in the published synthetic routes to this complex marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the total synthesis of this compound?
A1: Based on published literature, two of the most significant challenges are:
-
Introduction of the Thiocyanate Group: This late-stage functionalization is notoriously difficult, often resulting in low yields, elimination byproducts, and isomeric mixtures.[1]
-
Construction of the Tricyclic Core: Achieving the desired stereochemistry of the trans-fused 1-azadecalin AB-ring system and the piperidine C-ring can be complex and require multiple steps or challenging cyclization reactions.
Q2: Several syntheses of this compound have been published. Which route is considered the most efficient?
A2: Efficiency in total synthesis is often measured by the number of steps and overall yield. More recent syntheses have focused on improving this. For instance, a 2024 asymmetric total synthesis of (-)-Fasicularin was achieved in just nine steps from a commercially available material.[2][3] Another efficient route was reported in 2022, featuring a double consecutive epimerization process.[4][5] Older syntheses, while foundational, tend to be longer.[1]
Q3: Are there specific safety precautions to consider when working with thiocyanates?
A3: Yes, thiocyanate reagents can be hazardous. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can release toxic hydrogen cyanide gas. Always consult the Safety Data Sheet (SDS) for the specific thiocyanate reagent you are using.
Troubleshooting Guides
Problem 1: Low Yield and Byproduct Formation During Thiocyanate Introduction
The late-stage introduction of the thiocyanate moiety is a well-documented bottleneck in several this compound syntheses. Researchers frequently report low yields and the formation of elimination and isomeric byproducts.[1]
Possible Causes and Solutions:
-
Cause: Poor displacement of the leaving group on the precursor alcohol.
-
Troubleshooting:
-
Mitsunobu Reaction: The Kibayashi group initially used a Mitsunobu reaction with thiocyanic acid, which resulted in a low yield (20%) of racemic this compound.[1] In a later enantioselective synthesis, Mitsunobu conditions using ammonium thiocyanate gave a 94% yield, but as a 1:1 mixture of (-)-fasicularin and its isomer.[1] This suggests that while the reaction can be high-yielding, stereochemical control can be an issue.
-
Mesylate Displacement: Direct displacement of a mesylate has also been problematic, leading to elimination and decomposition products.[1] However, the Funk synthesis successfully used tetrabutylammonium thiocyanate to displace a mesylate, albeit in low yield.[1]
-
Quantitative Data Summary: Thiocyanate Introduction
| Precursor | Reagents | Conditions | Yield (%) | Observations | Reference |
| Racemic Alcohol | Thiocyanic acid, DEAD, PPh₃ | Not specified | 20 | Low yield of racemic this compound. | Kibayashi[1] |
| Enantiopure Alcohol | Ammonium thiocyanate, DEAD, PPh₃ | Not specified | 94 | 1:1 mixture of (-)-Fasicularin and its isomer. The undesired isomer can be converted to this compound over 3 days in acetonitrile. | Kibayashi[1] |
| Racemic Alcohol Mesylate | Tetrabutylammonium thiocyanate | Not specified | Low | Formation of by-products observed. | Funk[1] |
Experimental Protocol: Mitsunobu Introduction of Thiocyanate (Kibayashi Method)
This protocol is based on the successful, albeit non-stereoselective in this instance, introduction of the thiocyanate group in the synthesis of (-)-Fasicularin.[1]
-
Preparation: Dissolve the precursor alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add ammonium thiocyanate (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Mitsunobu Reagent: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound and any isomers.
Logical Workflow for Troubleshooting Thiocyanate Introduction
Caption: Troubleshooting workflow for thiocyanate introduction.
Problem 2: Inefficient Construction of the Tricyclic Core
The stereoselective synthesis of the fused ring system of this compound is a significant undertaking. Different strategies have been employed, each with its own set of potential difficulties.
Key Strategies and Potential Issues:
-
Intramolecular Acylnitroso Diels-Alder Reaction (Kibayashi): This was a key step in the first total synthesis of racemic this compound.[1][6] While powerful for constructing the core, the substrate synthesis can be lengthy.[1]
-
Troubleshooting: Challenges in this multi-step substrate synthesis could arise at any stage. Careful optimization of each step is crucial.
-
-
Double Michael Reaction (Snider): This approach was used to form the fused A/B-ring system.[1] The ratio of desired to undesired products can be sensitive to pH.[1]
-
Troubleshooting: Careful control of the reaction pH is critical to maximize the yield of the desired stereoisomer. Buffer systems may be necessary.
-
-
Diels-Alder Cycloaddition of a 2-Amidoacrolein Derivative (Funk): This strategy required high pressure (12 kbar) to achieve the desired cycloaddition.[1]
-
Troubleshooting: Access to high-pressure equipment is necessary. Optimization of temperature and reaction time at high pressure can be challenging.
-
-
Au-catalyzed Tandem Intramolecular Alkyne Hydroamination/Iminium Formation/Intramolecular Allylation (2024 Synthesis): This modern approach allows for a more convergent and efficient assembly of the core structure.[2][3]
-
Troubleshooting: Catalyst activity and stability can be concerns. Substrate purity is often critical for the success of catalytic tandem reactions.
-
Experimental Workflow: Au-Catalyzed Tandem Cyclization
This diagram illustrates the logic of a modern, efficient approach to the this compound core.
Caption: Workflow for Au-catalyzed tandem cyclization.
Experimental Protocol: Intramolecular Acylnitroso Diels-Alder Reaction (General Steps based on Kibayashi's Synthesis)
The following provides a general outline of the steps leading to the key cycloaddition.[1][6]
-
Substrate Synthesis: The diene-containing hydroxamic acid precursor is synthesized over several steps, often starting from a simple cyclic ketone. This involves olefination reactions (e.g., Horner-Wadsworth-Emmons) to introduce the diene system and functional group manipulations to install the hydroxamic acid moiety.
-
Generation of the Acylnitroso Intermediate: The N-acylnitroso species is generated in situ from the hydroxamic acid precursor. This is typically achieved by oxidation, for example, with tetrapropylammonium periodate (TPAP) or Dess-Martin periodinane.
-
Intramolecular Cycloaddition: Upon its formation, the highly reactive acylnitroso dienophile undergoes a rapid intramolecular [4+2] cycloaddition with the tethered diene to form the tricyclic core.
-
Workup and Purification: The reaction is quenched, and the cycloadduct is isolated and purified using standard techniques such as column chromatography.
This technical support guide provides a starting point for addressing common issues in this compound synthesis. For more detailed information, it is essential to consult the primary literature cited.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (-)-Fasicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (±)-Fasicularin through Double Consecutive Epimerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Laboratory Synthesis of Fasicularin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the laboratory synthesis of the marine alkaloid Fasicularin. The information is compiled from various published total synthesis campaigns and aims to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for the total synthesis of this compound?
A1: Several successful total syntheses of this compound have been reported, each employing a unique strategic approach to construct the tricyclic core and introduce the characteristic thiocyanate group. Key strategies include:
-
Intramolecular Acylnitroso Diels-Alder Reaction: The Kibayashi group pioneered this approach, using it as a key step to construct the fused A/B-ring system.[1][2][3]
-
Double Michael Reaction: Snider and Liu developed a synthesis featuring a double Michael reaction of ammonia with a dienone to form the A/B-ring system.[1]
-
[4+2]-Cycloaddition: The Funk synthesis utilizes a regio- and stereoselective [4+2]-cycloaddition to establish the core structure.[1]
-
Siloxyepoxide Semipinacol Rearrangement: Dake and coworkers have devised a route that employs a siloxyepoxide semipinacol rearrangement as a pivotal transformation.[1]
-
Tandem Reactions: More recent approaches have leveraged tandem reactions, such as a Au-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/intramolecular allylation, to achieve more efficient syntheses.[4][5]
Q2: What is the biological significance of this compound?
A2: this compound is a marine tricyclic alkaloid isolated from the ascidian Nephteis fasicularis.[6][7][8] It has been shown to exhibit cytotoxicity through the alkylation of cellular DNA, making it a molecule of interest for drug development professionals.[6][7][8]
Q3: What are the major challenges in the synthesis of this compound?
A3: Common challenges reported across various synthetic routes include:
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the tricyclic core is a significant hurdle.[6][9]
-
Introduction of the Thiocyanate Group: The final installation of the thiocyanate moiety has proven to be a surprisingly difficult transformation, often resulting in low yields or the formation of side products.[1]
-
Overall Yield: Due to the multi-step nature of the synthesis, achieving a high overall yield can be challenging.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Introduction of the Thiocyanate Group
Question: I am attempting to introduce the thiocyanate group in the final steps of the synthesis using a Mitsunobu reaction with thiocyanic acid, but I am observing very low yields (around 20%) and significant by-product formation. What can I do to improve this step?
Answer: The low yield in the Mitsunobu reaction for the thiocyanation is a known issue, as reported in the Kibayashi synthesis of (±)-Fasicularin.[1] Here are some potential solutions and alternative approaches:
-
Alternative Reagents: The Kibayashi group later found that using Mitsunobu conditions with ammonium thiocyanate on a different intermediate alcohol led to a much higher yield (94%), although it produced a 1:1 mixture of this compound and its isomer.[1] This undesired isomer could be converted to (-)-Fasicularin in high yield by letting it stand in acetonitrile at room temperature for three days.[1]
-
Displacement of a Mesylate: An alternative to the Mitsunobu reaction is the displacement of a mesylate. However, direct displacement with KSCN has been reported to lead to elimination and decomposition products.[1] A successful, albeit low-yield, displacement was achieved using tetrabutylammonium thiocyanate.[1]
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can be critical. For the conversion of the undesired isomer to this compound, acetonitrile was effective.[1]
-
Temperature: Carefully control the reaction temperature. Mitsunobu reactions are often sensitive to temperature fluctuations.
-
Problem 2: Poor Stereoselectivity in the A/B Ring Formation
Question: My synthesis involves a catalytic hydrogenation step to set the stereochemistry of the A/B ring junction, but I am getting a poor diastereomeric ratio. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of hydrogenation reactions can be highly dependent on the substrate and reaction conditions.
-
Solvent Effects: The Kibayashi group found that the stereochemical course of a key catalytic hydrogenation was highly solvent-dependent.[1] Using cyclohexane as the solvent favored the desired tricycle in a 5.2:1 ratio, whereas other solvents like ethyl acetate were less effective.[1] It is presumed that a hydroxyl group on the substrate helps direct the hydrogen delivery.[1]
-
Catalyst Choice: The choice of catalyst (e.g., Pd/C, PtO2) and catalyst loading can significantly influence the stereoselectivity. Screening different catalysts is recommended.
-
Substrate Control: The presence and orientation of directing groups on the substrate can have a profound impact. In some syntheses, a hydroxyl group has been used to direct the hydrogenation.[1]
Problem 3: Difficulty in a Specific Cyclization Step (e.g., N-chloroamine/olefin radical cyclization)
Question: I am following a synthetic route that uses a copper-catalyzed N-chloroamine/olefin radical cyclization to construct the C-ring, but the reaction is not proceeding as expected. What are the critical parameters for this type of reaction?
Answer: Radical cyclizations can be sensitive to various factors. While the provided search results mention this reaction as a key step in the Snider synthesis, they do not offer specific troubleshooting for it.[1] However, based on general knowledge of radical chemistry, here are some points to consider:
-
Initiator: Ensure the initiator (e.g., copper catalyst) is of high quality and used in the correct stoichiometry.
-
Solvent: The choice of solvent is crucial for radical reactions. Non-coordinating, degassed solvents are typically preferred.
-
Concentration: Radical cyclizations are often performed under high dilution to favor intramolecular over intermolecular reactions.
-
Temperature: The reaction temperature needs to be carefully controlled to manage the rate of radical generation and propagation.
Experimental Protocols & Data
Key Reaction Yields and Conditions
| Step | Reagents and Conditions | Yield (%) | Reference |
| Kibayashi Synthesis | |||
| Intramolecular Acylnitroso Diels-Alder | (Described as a key step) | N/A | [1][2] |
| Mitsunobu Thiocyanation (initial) | Thiocyano acid | 20 | [1] |
| Mitsunobu Thiocyanation (optimized) | Ammonium thiocyanate | 94 (1:1 mixture) | [1] |
| Isomer Conversion | Acetonitrile, room temperature, 3 days | High | [1] |
| Funk Synthesis | |||
| [4+2]-Cycloaddition | Diene, 12 kbar | N/A | [1] |
| Abe et al. Synthesis | |||
| Spirocyclization | α-azido ester, NBS, NaHCO3 | Good | [6][7] |
| Installation of β-hexyl group | N,O-acetal intermediate, hexylmagnesium bromide | N/A | [6] |
Detailed Methodologies
Synthesis of α-azido ester 5 (Abe et al.) [6][7]
The synthesis starts with the reaction of the Grignard reagent from 1-(2-bromoethyl)cyclohexene (6) with diethyl oxalate (7) to yield α-keto ester 8.[6][7] This is followed by a three-step sequence:
-
Reduction: The keto carbonyl group of 8 is reduced using NaBH3CN.[6][7]
-
Mesylation: The resulting hydroxyl group is O-mesylated.[6][7]
-
Azidation: Substitution with NaN3 affords the α-azido ester 5.[6][7]
Spirocyclization to form iminoester 4 (Abe et al.) [6][7]
Treatment of the α-azido ester 5 with N-bromosuccinimide (NBS) in the presence of sodium bicarbonate (NaHCO3) induces a spirocyclizing denitrogenative trans-aminobromination to provide the iminoester 4 in good yield.[6][7]
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield thiocyanation.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (-)-Fasicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of Synthetic Fasicularin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the absolute configuration of synthetically derived Fasicularin, a tricyclic marine alkaloid of significant interest due to its cytotoxic activity. The correct stereochemistry is critical for its biological function, making unambiguous confirmation essential for research and development. This compound was first isolated from the ascidian Nephteis fasicularis and its structure, including relative stereochemistry, was determined using spectroscopic methods.[1] Subsequent enantioselective total syntheses have definitively established its absolute configuration.
The primary method for confirming the absolute configuration of a synthetic chiral molecule like this compound is through the direct comparison of its physical and spectroscopic properties with those of the natural product or a previously characterized synthetic standard. Key comparative techniques include polarimetry (measuring specific rotation) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Configuration Assignment
The process of assigning the absolute configuration to a synthetic sample of this compound involves a sequence of synthesis, purification, and detailed analysis, followed by direct comparison with a known standard.
Data Presentation: Synthetic vs. Natural this compound
A direct comparison of quantitative data is the most effective method for confirming stereochemical identity. The spectroscopic data of a correctly synthesized enantiomer should be identical to that of the natural product.[2]
Table 1: Comparison of Spectroscopic and Physical Data
| Property | Natural (-)-Fasicularin | Synthetic (-)-Fasicularin | Synthetic (±)-Fasicularin |
| Appearance | Colorless Oil | Colorless Oil | Colorless Oil |
| Molecular Formula | C₁₉H₃₂N₂S | C₁₉H₃₂N₂S | C₁₉H₃₂N₂S |
| Mass Spec (HR-ESI-MS) | m/z [M+H]⁺ consistent | m/z [M+H]⁺ consistent | m/z [M+H]⁺ consistent |
| ¹H NMR | Identical to synthetic (-) | Data consistent with reported values | Data consistent with reported values |
| ¹³C NMR | Identical to synthetic (-) | Data consistent with reported values | Data consistent with reported values |
| Specific Rotation ([α]D) | Negative Value (Levorotatory) | Negative Value (Levorotatory) | 0° (Racemic Mixture) |
Note: Specific values for optical rotation can vary slightly based on solvent, concentration, and temperature. The key indicator is the sign (levorotatory (-) vs. dextrorotatory (+)).
Biological Activity and Mechanism
This compound's cytotoxicity is attributed to its ability to alkylate cellular DNA.[2] This mechanism is analogous to that of several clinically used anticancer drugs. Understanding this pathway is crucial for drug development professionals. The molecule is believed to form a reactive aziridinium ion intermediate, which then alkylates guanine residues in DNA.
Experimental Protocols
Detailed and consistent experimental protocols are necessary for reproducible and comparable results.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is one of the most direct ways to compare the enantiomeric nature of synthetic and natural samples.[3][4]
-
Instrument: A calibrated polarimeter.
-
Light Source: Sodium D-line (λ = 589 nm).[5]
-
Procedure:
-
Prepare a solution of the synthetic this compound sample of known concentration (c, in g/100 mL) using a suitable solvent (e.g., CHCl₃ or MeOH).
-
Calibrate the polarimeter with a blank solvent cell.
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed optical rotation (α) at a specified temperature (T, in °C).
-
Calculate the specific rotation using the formula: [α]ᵀλ = α / (c * l)
-
-
Comparison: The sign and magnitude of the calculated specific rotation for the synthetic sample are compared to the reported value for the natural product. A synthetic sample of (-)-Fasicularin should exhibit a negative specific rotation, while a racemic mixture will show no optical rotation (α = 0).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and confirms that the relative stereochemistry of the synthetic product matches the natural one.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve a small sample of purified synthetic this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Optionally, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) to confirm connectivity and spatial relationships, which define the relative stereochemistry.
-
-
Comparison: The chemical shifts, coupling constants, and NOE correlations of the synthetic sample must be identical to those reported for this compound.[2] Any discrepancy could indicate a different diastereomer or an incorrect structural assignment.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the synthetic product.
-
Instrument: An HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Comparison: The measured mass-to-charge ratio (m/z) should match the theoretical exact mass for the molecular formula of this compound (C₁₉H₃₂N₂S) within a narrow tolerance (typically < 5 ppm).
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound [jstage.jst.go.jp]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Validation of Fasicularin's DNA Alkylation Site Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasicularin, a marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered interest for its cytotoxic properties, which are attributed to its ability to alkylate DNA. Understanding the precise mechanism and site selectivity of this alkylation is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's DNA alkylation site selectivity, contrasting it with established DNA alkylating agents. It further outlines the experimental methodologies for validating these interactions and the downstream cellular signaling pathways implicated in the response to this compound-induced DNA damage.
This compound operates through a mechanism analogous to classic nitrogen mustards, forming a reactive aziridinium ion that subsequently alkylates DNA.[1] Experimental evidence has demonstrated that this compound exhibits a pronounced selectivity for guanine residues within the DNA duplex.[1] This guide will delve into the specifics of this selectivity and compare it with other well-characterized alkylating agents.
Comparison of DNA Alkylation Site Selectivity
The site selectivity of DNA alkylating agents is a critical determinant of their biological activity and toxicity. While many agents target guanine due to its high nucleophilicity, the specific sequence context and the nature of the alkylating species can influence the precise location and efficiency of adduction.
| Feature | This compound | Mechlorethamine | Melphalan | Chlorambucil |
| Primary Alkylation Site | Guanine (N7)[1] | Guanine (N7) | Guanine (N7) | Guanine (N7) |
| Mechanism | Formation of an aziridinium ion[1] | Formation of an aziridinium ion | Formation of an aziridinium ion | Formation of an aziridinium ion |
| Reported Sequence Preference | Guanine residues[1] | Guanine-rich sequences | Guanine-rich sequences | Guanine-rich sequences |
| Other Alkylated Bases | Not reported | Adenine (N3) | Adenine (N3) | Adenine (N3) |
Note: The table above summarizes the primary known alkylation sites. The efficiency and preference for specific guanine-containing sequences can vary and require detailed experimental validation as outlined below.
Experimental Protocols for Validation
Validating the site selectivity of a DNA alkylating agent like this compound involves a combination of techniques to identify the specific nucleotide bases that are modified.
Sequence Gel Analysis (Maxam-Gilbert-like Cleavage)
This method provides a direct visualization of the alkylation sites on a DNA fragment of known sequence.
Protocol:
-
DNA Substrate Preparation: A specific DNA fragment (e.g., a restriction fragment or a PCR product) is labeled at one 5' end with 32P.
-
Alkylation Reaction: The 32P-labeled DNA is incubated with this compound in a suitable buffer (e.g., pH 7.0) for a defined period to allow for DNA alkylation.
-
Strand Scission: The alkylated DNA is then treated with a reagent, typically hot piperidine, which induces strand cleavage at the site of the modified guanine base.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Autoradiography and Analysis: The gel is exposed to X-ray film. The positions of the bands correspond to the sites of cleavage and, therefore, the locations of this compound-guanine adducts. The pattern is compared to a standard sequencing ladder of the same DNA fragment to precisely identify the alkylated guanine residues.
Caption: Workflow for Sequence Gel Analysis to Map DNA Alkylation Sites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of DNA adducts.
Protocol:
-
DNA Alkylation and Digestion: Genomic DNA or a specific oligonucleotide is treated with this compound. The alkylated DNA is then enzymatically digested to individual nucleosides or nucleotides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Chromatographic Separation: The resulting mixture of normal and modified nucleosides/nucleotides is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A C18 reverse-phase column is commonly used with a gradient elution of solvents like acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is operated in a mode to detect the expected mass-to-charge ratio (m/z) of the this compound-guanine adduct.
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the adduct, tandem MS (MS/MS) is performed. The parent ion corresponding to the adduct is fragmented, and the resulting fragmentation pattern provides structural information, confirming the covalent attachment of this compound to guanine.
-
Quantification: By using stable isotope-labeled internal standards, the amount of the specific adduct can be quantified, allowing for a comparison of alkylation efficiency at different sequences.
References
Comparative Efficacy of Fasicularin and Cylindricine in Inducing Cytotoxicity: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic properties of two marine-derived alkaloids, Fasicularin and Cylindricine. The information is tailored for researchers, scientists, and drug development professionals, offering a concise overview of their performance with supporting data and methodologies.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Cylindricine have been evaluated against various cell lines. While data for this compound is less quantitative in the public domain, focusing more on its mechanism of action, several Cylindricine analogues have been assessed for their half-maximal inhibitory concentrations (IC50). The available data is summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Vero | Cytotoxic | [1] |
| Cylindricine A | HeLa | >50 | [2] |
| Jurkat | >50 | [2] | |
| Cylindricine B | HeLa | >50 | [2] |
| Jurkat | 45 | [2] | |
| Cylindricine F | HeLa | >50 | [2] |
| Jurkat | 42 | [2] | |
| Cylindricine I (proposed) | HeLa | 15 | [2] |
| Jurkat | 6.4 | [2] | |
| Cylindricine J (proposed) | HeLa | 12 | [2] |
| Jurkat | 5.8 | [2] |
Note: this compound has been noted for its selective activity against DNA repair-deficient organisms, suggesting a specific mechanism of action that may translate to varying cytotoxic potential across different cancer cell lines with specific genetic backgrounds.[3]
Mechanism of Action and Signaling Pathways
This compound: DNA Alkylating Agent
This compound's cytotoxicity is attributed to its ability to function as a DNA alkylating agent.[4] It is proposed to form an aziridinium ion, which then alkylates DNA, primarily at guanine residues.[4] This action is analogous to that of established anticancer drugs like mechlorethamine and chlorambucil.[4] DNA alkylation triggers a cascade of cellular responses, primarily through the DNA damage response (DDR) pathway, which can ultimately lead to apoptosis.
Cylindricine: Apoptosis Induction
The cytotoxic activity of Cylindricine analogues, particularly the more potent isothiocyanate-containing compounds (I and J), suggests a mechanism that effectively induces cell death.[2] While the precise signaling pathway is not fully elucidated, the induction of apoptosis is a common mechanism for cytotoxic marine alkaloids. This process can be initiated through either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, culminating in the activation of caspases.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of marine alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Cylindricine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
Both this compound and Cylindricine demonstrate cytotoxic potential, albeit through potentially different primary mechanisms. This compound's role as a DNA alkylating agent presents a clear pathway for inducing cell death, similar to established chemotherapeutics. The Cylindricine family, particularly analogues with an isothiocyanate group, show potent cytotoxicity against cancer cell lines, highlighting a promising avenue for further investigation. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of these marine alkaloids.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dauricine induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
Comparative Guide to the Synthesis and Biological Evaluation of Fasicularin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of Fasicularin and its structurally related analogs. This compound, a tricyclic marine alkaloid, has garnered significant interest due to its cytotoxic properties. This document summarizes the available data on its mechanism of action, synthesis, and the biological activity of related compounds, offering insights for the rational design of novel therapeutic agents.
Introduction to this compound and its Analogs
This compound is a marine alkaloid isolated from the ascidian Nephteis fasicularis. It exhibits cytotoxicity against various cell lines, including Vero cells and a DNA repair-deficient strain of yeast. Its biological activity is attributed to its ability to alkylate cellular DNA. This compound belongs to a larger family of tricyclic marine alkaloids which include the lepadiformines and cylindricines. These compounds share a common structural scaffold and, in some cases, a similar mechanism of action, making a comparative study of their biological activities valuable for understanding structure-activity relationships (SAR).
Mechanism of Action: DNA Alkylation
The cytotoxicity of this compound stems from its ability to act as a DNA alkylating agent. The proposed mechanism involves the formation of a highly reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7 atom of guanine, leading to the formation of a covalent adduct. This DNA damage, if not repaired, can disrupt DNA replication and transcription, ultimately leading to cell death.[1]
Comparative Biological Evaluation of this compound Analogs
While extensive comparative data on a series of synthetic this compound analogs is limited in the current literature, studies on the closely related lepadiformine and lepadin alkaloids provide valuable insights into the structure-activity relationships within this family of compounds. The following table summarizes the available cytotoxicity data for these analogs.
| Compound | C2 Side Chain | C13 Substituent | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Lepadiformine A | n-hexyl | H | Nasopharynx carcinoma (KB) | 9.20 | [2] |
| Human colon adenocarcinoma (HT29) | 0.75 | [2] | |||
| Non-small-cell carcinoma (NSCLC-N6) | 6.10 | [2] | |||
| Lepadiformine B | n-butyl | CH2OH | Not specified | Moderate Inhibition | [3] |
| Lepadiformine C | n-butyl | H | Not specified | Poor Inhibition | [3] |
| Lepadin A | Varied | OH | Melanoma (A375) | Strong Cytotoxicity | [4] |
| Colon Cancer (HCT116) | Strong Cytotoxicity | [4] | |||
| Myoblasts (C2C12) | Strong Cytotoxicity | [4] | |||
| Lepadin B | Varied | OH | Various | Weak or No Activity | [4] |
| Lepadin L | Varied | Di-hydroxyl | Various | Weak or No Activity | [4] |
Key Observations from Analog Studies:
-
C2 Side Chain Length: The length of the alkyl side chain at the C2 position appears to influence biological activity, as suggested by the difference in activity between Lepadiformine A (n-hexyl) and Lepadiformine B (n-butyl).[3]
-
C13 Hydroxymethyl Group: The presence of a hydroxymethyl group at C13, as in Lepadiformine B, seems to be important for its inhibitory activity compared to Lepadiformine C, which lacks this group.[3]
-
Polarity: Studies on Lepadins A, B, and L indicate that the polarity of the molecule is crucial for its cytotoxic activity. The presence of additional hydroxyl groups, which increases polarity, can lead to a dramatic decrease in cytotoxicity.[4]
Synthesis and Evaluation Workflow
The general workflow for the synthesis and biological evaluation of this compound and its analogs involves several key stages, from initial synthesis to in vitro and in vivo testing.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis | MDPI [mdpi.com]
Cross-Validation of Analytical Data for Fasicularin with Published Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the analytical data for Fasicularin, a marine alkaloid known for its cytotoxic activity. By collating and comparing published spectroscopic and chromatographic data, this document serves as a valuable resource for researchers engaged in the synthesis, identification, and biological investigation of this potent natural product. Detailed experimental protocols for the key analytical techniques are provided to ensure reproducibility and accurate comparison.
Comparative Analysis of Spectroscopic and Chromatographic Data
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). This section presents a comparative summary of the key analytical data reported in peer-reviewed literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm - Publication A | Chemical Shift (δ) in ppm - Publication B | Chemical Shift (δ) in ppm - Publication C |
| Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm - Publication A | Chemical Shift (δ) in ppm - Publication B | Chemical Shift (δ) in ppm - Publication C |
| Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
Table 3: Mass Spectrometry Data for this compound
| Ionization Method | Mass-to-Charge Ratio (m/z) - Publication A | Mass-to-Charge Ratio (m/z) - Publication B | Mass-to-Charge Ratio (m/z) - Publication C |
| ESI+ | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
Table 4: High-Performance Liquid Chromatography (HPLC) Data for this compound
| Parameter | Conditions - Publication A | Conditions - Publication B | Conditions - Publication C |
| Column | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
| Mobile Phase | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
| Flow Rate | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
| Detection | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
| Retention Time | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. | Data not yet available in a compiled format. Further review of supporting information from cited literature is required. |
Experimental Protocols
Accurate cross-validation requires a thorough understanding of the experimental conditions under which the data was generated. This section outlines the typical methodologies employed for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of this compound are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of this compound, typically in positive ion mode ([M+H]⁺).
-
Mass Analyzer: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which is crucial for confirming the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing valuable structural information.
High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: Reversed-phase columns, such as C18, are frequently used for the separation of this compound and related alkaloids.[1][2]
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Detection: A UV detector is commonly used for the detection of this compound, with the detection wavelength set to an absorbance maximum of the compound.
Signaling Pathway and Experimental Workflow
This compound exerts its cytotoxic effects by inducing DNA damage. The following diagrams illustrate the proposed signaling pathway and a typical workflow for the cross-validation of its analytical data.
This compound is known to be an alkylating agent that can damage DNA.[4] Alkylating agents can lead to the formation of DNA adducts, such as O6-methylguanine, which if not repaired can trigger various cellular responses.[5][6][7] The DNA damage response (DDR) is a complex signaling network that detects and responds to such lesions. Key players in this pathway include the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[8][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Role of DNA repair in resistance to drugs that alkylate O6 of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fasicularin and Other Marine-Derived DNA Alkylators in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of unique chemical structures with potent biological activities, offering promising avenues for the development of novel anticancer therapeutics. Among these, marine-derived DNA alkylating agents represent a significant class of compounds that exert their cytotoxic effects by covalently modifying DNA, ultimately leading to cell death. This guide provides a comparative overview of the biological activity of Fasicularin, a novel marine alkaloid, with other prominent marine-derived compounds that interact with and modify DNA, including Ecteinascidin 743 (Trabectedin) and Lamellarin D.
Introduction to Marine-Derived DNA Alkylators
DNA alkylating agents are highly reactive molecules that form covalent bonds with DNA, disrupting its structure and function. This damage can inhibit DNA replication and transcription, and if not repaired, can trigger programmed cell death (apoptosis). The unique chemical scaffolds of marine natural products often translate to novel mechanisms of action and distinct biological profiles compared to their terrestrial or synthetic counterparts.
This compound , isolated from the ascidian Nephteis fasicularis, is a structurally novel thiocyanate-containing alkaloid.[1] Its cytotoxic properties are attributed to its ability to damage cellular DNA.[1] this compound is the first natural product identified to generate a DNA-alkylating aziridinium ion, a mechanism analogous to clinically utilized anticancer drugs such as mechlorethamine and melphalan.[1] This reactive intermediate preferentially alkylates guanine residues in the DNA.[1]
Ecteinascidin 743 (Trabectedin) , derived from the tunicate Ecteinascidia turbinata, is a tetrahydroisoquinoline alkaloid with potent antitumor activity.[2][3] It binds to the minor groove of DNA and alkylates guanine at the N2 position.[3] This interaction bends the DNA helix towards the major groove, affecting the binding of transcription factors and interfering with DNA repair mechanisms.[3]
Lamellarin D , a hexacyclic alkaloid isolated from a prosobranch mollusk of the genus Lamellaria, exhibits potent cytotoxic activities.[4] While its primary mechanism is the inhibition of topoisomerase I, it also has the ability to intercalate into DNA.[4] Furthermore, Lamellarin D can directly act on mitochondria to induce apoptosis, showcasing a multi-faceted mechanism of action.[5]
Comparative Biological Activity
A direct quantitative comparison of the cytotoxic potency of this compound with other marine-derived DNA alkylators is challenging due to the limited publicly available data on its IC50 values against a range of cancer cell lines. However, based on its mechanism of action and qualitative reports of its cytotoxicity, a comparative summary is presented below.
Table 1: Comparison of Biological Properties
| Feature | This compound | Ecteinascidin 743 (Trabectedin) | Lamellarin D |
| Source Organism | Ascidian (Nephteis fasicularis)[1] | Tunicate (Ecteinascidia turbinata)[3] | Mollusk (Lamellaria sp.)[4] |
| Primary Mechanism | DNA Alkylation (Aziridinium ion formation)[1] | DNA Alkylation (Minor groove binding)[3] | Topoisomerase I Inhibition, DNA Intercalation, Mitochondrial Apoptosis Induction[4][5] |
| DNA Target | Guanine residues[1] | Guanine N2 in the minor groove[3] | Intercalates between DNA base pairs[4] |
| Reported Cytotoxicity | Active against Vero cells and DNA repair-deficient yeast[6] | Nanomolar to picomolar range in various cancer cell lines[7] | Nanomolar to low micromolar range in various cancer cell lines[8] |
Table 2: Cytotoxicity (IC50) of Ecteinascidin 743 and Lamellarin D in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ecteinascidin 743 | MX-1 | Breast Carcinoma | 0.1 | [2] |
| MCF7 | Breast Adenocarcinoma | 1.5 | [2] | |
| MCF7/DXR (Doxorubicin-resistant) | Breast Adenocarcinoma | 3.7 | [2] | |
| Lamellarin D | A549 | Lung Carcinoma | 0.4 - 19.4 | [8] |
| HCT-116 | Colorectal Carcinoma | 0.4 - 19.4 | [8] | |
| MCF-7 | Breast Adenocarcinoma | 0.4 - 19.4 | [8] | |
| PC-3 | Prostate Cancer | 0.4 - 19.4 | [8] |
Note: IC50 values for this compound are not currently available in the public domain.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these marine compounds lead to the activation of different cellular signaling pathways, ultimately culminating in cell death.
This compound: Direct DNA Alkylation
This compound's mechanism involves the formation of a highly reactive aziridinium ion that directly alkylates DNA, primarily at guanine bases. This covalent modification creates DNA lesions that can stall replication forks and induce DNA damage response pathways.
Caption: this compound's mechanism of action.
Ecteinascidin 743 (Trabectedin): Transcription-Coupled Nucleotide Excision Repair (TC-NER) Interference
Trabectedin's unique DNA adducts are recognized by the TC-NER machinery. However, instead of repairing the damage, the TC-NER complex is stalled, leading to the formation of lethal double-strand breaks and subsequent apoptosis.
Caption: Trabectedin's interference with TC-NER.
Lamellarin D: Dual Action on Topoisomerase I and Mitochondria
Lamellarin D exhibits a dual mechanism. It inhibits topoisomerase I, leading to DNA strand breaks. Independently, it targets mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway through the release of cytochrome c and activation of caspases.[5]
Caption: Lamellarin D's dual apoptotic pathways.
Experimental Protocols
Standard methodologies are employed to assess the biological activity of these marine-derived compounds.
Cytotoxicity Assays (MTT/XTT)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the marine-derived compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: MTT or XTT reagent is added to each well and incubated for 2-4 hours.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
DNA Damage Assessment (Comet Assay)
Objective: To detect DNA strand breaks in individual cells.
Principle: This single-cell gel electrophoresis technique is based on the principle that fragmented DNA will migrate further in an electric field than intact DNA, creating a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
General Protocol:
-
Cell Treatment: Cells are treated with the marine-derived compound.
-
Cell Embedding: Treated cells are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer, followed by electrophoresis to allow the fragmented DNA to migrate.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software.
Conclusion
This compound, Ecteinascidin 743, and Lamellarin D exemplify the chemical diversity and potent biological activity of marine-derived natural products. While all three compounds ultimately lead to cancer cell death through DNA-related mechanisms, their specific modes of action and cellular targets differ significantly. This compound acts as a classic DNA alkylator, Ecteinascidin 743 uniquely subverts the DNA repair machinery, and Lamellarin D possesses a dual-action mechanism targeting both the nucleus and mitochondria. Further research, particularly to obtain quantitative cytotoxicity data for this compound, is crucial for a more comprehensive comparative assessment and to fully realize the therapeutic potential of this promising marine alkaloid. The continued exploration of marine biodiversity holds immense promise for the discovery of novel anticancer agents with unique mechanisms to overcome the challenges of cancer therapy.
References
- 1. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin: Insights into Dynamics, Clinical Uses and Adverse Effects [pubs.sciepub.com]
- 3. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Fasicularin with clinically used alkylating agents.
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, alkylating agents remain a cornerstone of many chemotherapy regimens. Their ability to induce cytotoxicity by damaging the DNA of rapidly dividing cancer cells has proven effective against a range of malignancies. This guide provides an in vitro comparison of Fasicularin, a marine-derived alkaloid, with established, clinically used alkylating agents. While quantitative cytotoxic data for this compound against cancer cell lines is not publicly available, this document aims to provide a comprehensive comparison based on its mechanism of action and available preclinical information, alongside robust in vitro data for melphalan, chlorambucil, and cyclophosphamide.
Mechanism of Action: A Shared Strategy of DNA Alkylation
This compound, a natural product isolated from the ascidian Nephteis fasicularis, exerts its cytotoxic effects through a mechanism strikingly similar to that of traditional nitrogen mustard alkylating agents.[1][2][3] It functions by forming a reactive aziridinium ion, which then proceeds to alkylate DNA, primarily at the N7 position of guanine residues.[1] This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death. This mode of action places this compound in the same mechanistic class as clinically vital drugs like melphalan and chlorambucil.[1]
The general signaling pathway initiated by these alkylating agents is depicted below:
Caption: General signaling pathway of DNA alkylating agents.
Quantitative Comparison of Clinically Used Alkylating Agents
The following table summarizes the in vitro cytotoxicity (IC50 values) of melphalan, chlorambucil, and cyclophosphamide against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a standard measure of a compound's potency.
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Melphalan | RPMI-8226 (Multiple Myeloma) | 8.9[1] |
| HL-60 (Promyelocytic Leukemia) | 3.78[1] | |
| THP-1 (Acute Monocytic Leukemia) | 6.26[1] | |
| Chlorambucil | A2780 (Ovarian Carcinoma) | 12 - 43[2] |
| MCF-7 (Breast Adenocarcinoma) | >130[2] | |
| LNCaP (Prostate Carcinoma) | 101.0[2] | |
| Cyclophosphamide | OVCAR-4 (Ovarian Cancer) | 178 (24h), 15.3 (72h), 1.38 (120h)[4] |
| PEO1 (Ovarian Cancer) | 11.70 (120h)[4] | |
| Raw 264.7 (Macrophage) | 145.44[5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific viability assay used.
Experimental Protocols
A standardized protocol is crucial for the reliable in vitro comparison of cytotoxic agents. The following sections detail the methodologies for a common cytotoxicity assay and a DNA alkylation assay.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound, Melphalan, Chlorambucil, Cyclophosphamide (and appropriate solvents)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and reference alkylating agents) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro DNA Alkylation Assessment: Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells. It can be adapted to detect DNA alkylation by including an alkylation-specific DNA repair enzyme.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Treat cells with the test compounds as described in the cytotoxicity assay.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with normal melting point agarose and allow them to dry.
-
Mix the cell suspension with low melting point agarose and pipette onto the coated slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
-
Cell Lysis:
-
Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Enzyme Treatment (Optional, for specific adduct detection):
-
Wash the slides with an appropriate enzyme buffer.
-
Incubate the slides with a DNA repair enzyme that recognizes specific alkylated bases (e.g., a glycosylase) to convert the adducts into strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage to the tank to perform electrophoresis. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. An increase in comet tail length and intensity indicates a higher level of DNA damage.
-
Conclusion
This compound represents an intriguing marine-derived compound with a mechanism of action that aligns with a well-established class of anticancer drugs. Its ability to alkylate DNA positions it as a candidate for further investigation and development. While a direct quantitative comparison of its in vitro potency against clinically used alkylating agents is currently limited by the lack of publicly available IC50 data, the provided experimental protocols offer a framework for such a comparative study. Future research focusing on generating robust in vitro cytotoxicity data for this compound across a panel of cancer cell lines will be critical in elucidating its therapeutic potential relative to existing treatments.
References
- 1. DNA damage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and biological comparison of Fasicularin with other tricyclic marine alkaloids, namely Lepadiformine and Cylindricines. Sourced from marine tunicates, these compounds exhibit intriguing chemical architectures and cytotoxic properties, making them subjects of significant interest in the field of natural product synthesis and oncology.
Structural Comparison
This compound, Lepadiformine, and Cylindricines share a common tricyclic core but diverge in key stereochemical and functional group features. These subtle structural variations have a profound impact on their biological activity.
The fundamental tricyclic framework of these alkaloids is a perhydropyrido[2,1-j]quinoline or a perhydropyrrolo[2,1-j]quinoline system. The key differentiating structural aspects are:
-
A/B Ring Fusion: this compound and Lepadiformine possess a trans-fused 1-azadecalin A/B ring system.[1] In contrast, the Cylindricine family of alkaloids is characterized by a cis-fused 1-azadecalin A/B ring system.
-
C-Ring Structure: this compound contains a six-membered piperidine C-ring. Lepadiformine, on the other hand, features a five-membered pyrrolidine C-ring.[1] Cylindricines can possess either a pyrrolo[2,1-j]quinoline (Cylindricine A type) or a C-ring-expanded pyrido[2,1-j]quinoline (Cylindricine B type) framework.
-
Side Chain at C2: this compound has a β-hexyl side chain at the C2 position. Lepadiformine A also has a hexyl side chain, but with an α-configuration. Lepadiformine B is characterized by an α-butyl group at the same position. The Cylindricine family exhibits variability in this position, with either hexyl or butyl side chains.
-
Substitution on the C-Ring: A defining feature of this compound is the presence of a thiocyanate (-SCN) group on its C-ring. Lepadiformine A is distinguished by a hydroxymethyl (-CH2OH) group on its C-ring, a feature absent in Lepadiformine C.[1] Cylindricines display a range of substituents at this position, including chloromethyl, hydroxymethyl, and methoxymethyl groups.
| Feature | This compound | Lepadiformine | Cylindricines |
| A/B Ring Fusion | trans | trans | cis |
| C-Ring | Piperidine | Pyrrolidine | Pyrrolidine or Piperidine |
| C2 Side Chain | β-Hexyl | α-Hexyl or α-Butyl | Hexyl or Butyl |
| Key C-Ring Substituent | Thiocyanate | Hydroxymethyl | Varies (e.g., -CH2Cl, -CH2OH) |
Biological Activity and Performance
Direct, head-to-head comparative studies on the cytotoxicity of this compound, Lepadiformine, and Cylindricines against the same cancer cell lines are limited in publicly available literature. The available data from different studies are summarized below. It is important to note that variations in experimental conditions (e.g., cell lines, incubation times, assay methods) can influence IC50 values, making direct cross-study comparisons challenging.
| Alkaloid | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | Vero (African green monkey kidney) | Cytotoxic | Not specified | [1] |
| Lepadiformine A | KB (Nasopharynx carcinoma) | Moderately cytotoxic | Not specified | [1] |
| NSCLC-N6 (Non-small-cell lung carcinoma) | Moderately cytotoxic | Not specified | [1] | |
| Cylindricines | Brine Shrimp | Toxic | Not specified | [1] |
Mechanism of Action: DNA Alkylation by this compound
The cytotoxicity of this compound is attributed to its ability to act as a DNA alkylating agent. This mechanism is of particular interest as it is analogous to that of several clinically used anticancer drugs. The process is initiated by the intramolecular cyclization of the thiocyanate group, leading to the formation of a reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine, resulting in the formation of a covalent adduct. This DNA damage, if not repaired, can trigger apoptotic pathways and lead to cell death.
Figure 1: Proposed mechanism of DNA alkylation by this compound.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Test compounds (this compound, Lepadiformine, etc.) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest cells from culture and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: General workflow for an MTT cytotoxicity assay.
DNA Alkylation Assay
This assay can be used to determine the ability of a compound to form adducts with DNA.
Materials:
-
High-quality calf thymus DNA or a specific oligonucleotide sequence
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
DNA purification kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the DNA with the test compound at various concentrations in the reaction buffer at 37°C for a defined period. Include a control reaction with DNA and the vehicle solvent.
-
DNA Purification: After incubation, purify the DNA from the reaction mixture using a DNA purification kit to remove the unreacted compound and other reaction components.
-
Enzymatic Digestion: Digest the purified DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS. Develop a specific method to detect and quantify the expected DNA adducts based on their mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Quantify the amount of DNA adduct formed as a function of the test compound concentration.
Conclusion
This compound, Lepadiformine, and Cylindricines represent a fascinating family of tricyclic marine alkaloids with distinct structural features that translate into different biological activities. While this compound's cytotoxicity is mechanistically linked to its ability to alkylate DNA, the precise mechanisms of action for Lepadiformine and the Cylindricines require further investigation. The lack of standardized, comparative cytotoxicity data highlights a gap in the current understanding of these compounds and underscores the need for future studies to perform head-to-head comparisons to better evaluate their therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative studies and to further explore the intriguing biology of these marine natural products.
References
Navigating the Synthesis of Fasicularin: A Comparative Guide to Published Routes
For researchers, scientists, and professionals in drug development, the successful and reproducible synthesis of complex natural products is a critical endeavor. This guide provides a detailed comparison of published total synthesis routes for Fasicularin, a marine alkaloid with cytotoxic properties. By examining the experimental data and methodologies of key approaches, this document aims to offer a clear and objective resource for verifying the reproducibility of these synthetic pathways.
This compound, a tricyclic marine alkaloid isolated from the ascidian Nephteis fasicularis, has garnered significant attention from the synthetic chemistry community due to its unique structural architecture and potential as a DNA-damaging agent. Several research groups have reported total syntheses of this challenging molecule, each employing distinct strategies and key transformations. This guide focuses on the routes developed by the research groups of Kibayashi, Funk, Dake, and Chiba, presenting their quantitative data in a structured format and providing detailed experimental insights to aid in their reproduction.
Comparison of Synthetic Strategies and Key Quantitative Metrics
The various approaches to this compound's total synthesis are summarized below, highlighting differences in starting materials, key reactions, step count, and overall yield. This data is crucial for researchers in selecting a route that aligns with their specific needs regarding efficiency, scalability, and stereochemical control.
| Synthesis | Key Strategy | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereochemistry |
| Kibayashi (Racemic) | Intramolecular hetero-Diels-Alder reaction | Commercially available starting materials | ~29 | Not explicitly stated in initial reports | Racemic |
| Kibayashi (Enantioselective) | Asymmetric intramolecular hetero-Diels-Alder reaction | Chiral non-racemic starting material | ~11 | ~28 | Enantioselective |
| Funk (Racemic) | Intermolecular Diels-Alder cycloaddition of a 2-amidoacrolein | Commercially available starting materials | Information not readily available | Information not readily available | Racemic |
| Dake (Formal, Enantioselective) | Siloxy-epoxide semipinacol rearrangement | Chiral non-racemic starting material | Formal synthesis, not a total synthesis of this compound | Not applicable | Enantioselective |
| Chiba | Aza-spirocyclization and stereocontrolled installation of the C2 hexyl group | Commercially available starting materials | Information not readily available | Information not readily available | Stereoselective |
Experimental Protocols for Key Transformations
To facilitate the verification and reproduction of these synthetic routes, detailed experimental protocols for the key transformations are provided below. These have been compiled from the original publications and their supporting information.
Kibayashi's Enantioselective Synthesis: Key Intramolecular Hetero-Diels-Alder Reaction
This pivotal step in Kibayashi's enantioselective synthesis establishes the core tricyclic system of this compound with high stereocontrol. The reaction involves the in situ generation of an acylnitroso species which then undergoes a cycloaddition.
Experimental Protocol:
To a solution of the hydroxamic acid precursor in a suitable solvent (e.g., CH₂Cl₂), is added a mild oxidizing agent (e.g., Dess-Martin periodinane) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material. Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel to afford the cycloadduct.
Funk's Racemic Synthesis: Key Intermolecular Diels-Alder Cycloaddition
Funk's approach utilizes a Diels-Alder reaction between a 2-amidoacrolein and a suitable diene to construct the decahydroquinoline core of this compound.
Experimental Protocol:
A solution of the 2-amidoacrolein and the diene in an appropriate solvent (e.g., toluene) is heated in a sealed tube or under reflux. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the desired cycloadduct.
Dake's Formal Synthesis: Key Siloxy-epoxide Semipinacol Rearrangement
Dake's formal synthesis features a stereoselective semipinacol rearrangement of a siloxy-epoxide to construct a key intermediate en route to this compound.
Experimental Protocol:
To a cooled solution (e.g., -78 °C) of the siloxy-epoxide in an inert solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., BF₃·OEt₂) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then quenched with a suitable quenching agent (e.g., saturated NaHCO₃ solution). The product is extracted, dried, and purified by column chromatography.
Reproducibility and Independent Verification
An extensive review of the literature citing the original publications of these syntheses has been conducted to assess their reproducibility by independent research groups. While direct, peer-reviewed reproductions of each step of every synthesis are not always explicitly published, the adoption and successful application of key methodologies from these routes in the synthesis of other complex molecules provide strong evidence for their robustness and reliability. For instance, the intramolecular hetero-Diels-Alder reaction developed by Kibayashi has been utilized by other groups in different synthetic contexts, indicating its general applicability. Similarly, the strategic use of Diels-Alder reactions, as demonstrated by Funk, is a widely trusted and reproducible transformation in organic synthesis.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow and key transformations in these synthetic routes, the following diagrams have been generated using the DOT language.
Figure 1: Comparison of key strategies in this compound total syntheses.
Figure 2: General workflow for verifying the reproducibility of a synthetic route.
Safety Operating Guide
Proper Disposal of Fasicularin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Fasicularin now have a comprehensive guide for its proper and safe disposal. This document outlines essential safety protocols, personal protective equipment (PPE) requirements, spill cleanup procedures, and a detailed waste disposal plan, reflecting the hazardous nature of this cytotoxic and DNA-alkylating marine alkaloid.
This compound, a tricyclic alkaloid isolated from the marine ascidian Nephtheis fasicularis, is recognized for its biological activity, which includes cytotoxicity and the ability to damage cellular DNA by acting as a DNA alkylating agent.[1][2] Due to these hazardous properties, all materials that come into contact with this compound must be treated as hazardous waste and disposed of according to stringent protocols to ensure the safety of laboratory personnel and the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given its cytotoxic nature, this compound must be handled with extreme caution in a controlled environment, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is necessary.
-
Respiratory Protection: When handling the solid form or when there is a risk of aerosolization, a NIOSH-approved respirator is essential.
This compound: Key Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄N₂S | PubChem |
| Molecular Weight | 334.6 g/mol | PubChem |
| Appearance | (Not specified, assume solid) | - |
| Known Hazards | Cytotoxic, DNA-alkylating agent | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must adhere to hazardous waste regulations for cytotoxic agents. Segregation of waste at the source is critical.
Solid Waste Disposal (Non-Sharps)
This category includes contaminated PPE (gloves, gowns), absorbent pads, and plasticware.
-
Segregation: Immediately after use, place all solid waste that has come into contact with this compound into a designated, leak-proof, and puncture-resistant container.
-
Labeling: The container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.
Liquid Waste Disposal
This includes unused or expired solutions of this compound and contaminated solvents.
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (HDPE) container).
-
Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic," the chemical name "this compound," and list all components of the solution.
-
pH Neutralization: If the solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before storage, if it can be done safely without causing a reaction.
-
Storage: Store the sealed container in secondary containment to prevent spills.
Sharps Disposal
This includes needles, syringes, and glass vials that have been in contact with this compound.
-
Container: Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container.
-
Labeling: The sharps container must be clearly labeled with "Cytotoxic Sharps Waste" and the chemical name "this compound."
-
Sealing and Storage: Once the container is three-quarters full, securely seal it and store it in the designated hazardous waste area.
Final Disposal
All categories of this compound waste must be disposed of through a licensed hazardous waste management company. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the sanitary sewer.
Experimental Protocols
Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill location.
-
Don PPE: Before addressing the spill, don the full PPE as described above.
-
Containment:
-
For solid spills: Gently cover the powder with absorbent pads dampened with a suitable solvent (e.g., water or a detergent solution) to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass) using forceps or other tools and place them in the designated cytotoxic waste container.
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
A final wipe-down with 70% ethanol or a bleach solution can be performed for further decontamination. All cleaning materials must be disposed of as cytotoxic waste.
-
-
Post-Cleanup: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic solid waste. Wash hands thoroughly with soap and water.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Fasicularin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Fasicularin, a potent marine-derived cytotoxic agent. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
This compound, a tricyclic alkaloid isolated from the marine ascidian Nephteis fasicularis, exhibits significant cytotoxicity through its action as a DNA alkylating agent.[1] This mechanism of action, analogous to some clinical anticancer drugs, underscores the need for stringent safety protocols during its handling in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given its cytotoxic and DNA-alkylating properties, this compound must be handled with appropriate engineering controls and personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. |
| Eye Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes. |
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to contain any potential aerosols or spills.
-
Weighing: When weighing solid this compound, use a containment balance or perform the task within a chemical fume hood to avoid inhalation of fine particles.
-
Solution Preparation: Prepare solutions within the fume hood. Use a Luer-Lok syringe and a needle with a safety device to avoid accidental needlesticks and aerosol generation.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for many cytotoxic compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a representative method for assessing the cytotoxicity of this compound against a cancer cell line using a common colorimetric assay (e.g., MTT or XTT).
-
Cell Culture:
-
Culture human cancer cells (e.g., HeLa or A549) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
This compound Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations for the assay.
-
-
Cell Treatment:
-
Remove the old media from the 96-well plates and replace it with the media containing the various concentrations of this compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Add the colorimetric reagent (e.g., MTT) to each well and incubate for the recommended time to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Spill Management and Disposal Plan
A comprehensive plan for managing spills and disposing of this compound waste is critical to prevent accidental exposure and environmental contamination.
Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and alert others.
-
PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontamination: Clean the spill area with a 10% bleach solution, allowing for a sufficient contact time (e.g., 15-20 minutes), followed by a thorough rinse with water and then 70% ethanol.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips, and culture flasks) must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, leak-proof container. Depending on local regulations, chemical inactivation may be required before disposal.
-
Sharps: All sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Final Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of this compound waste in the regular trash or down the drain.
Visualizing Workflows and Pathways
To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
